D-Ribopyranosylamine
Description
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Properties
IUPAC Name |
(2R,3R,4S,5R)-2-aminooxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(7)1-10-5/h2-5,7-9H,1,6H2/t2-,3+,4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBSUMJKSOSGJJ-KKQCNMDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Conformation of D-Ribopyranosylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure
D-Ribopyranosylamine is formed through the condensation of D-ribose with ammonia, resulting in the replacement of the anomeric hydroxyl group with an amino group. This transformation leads to the formation of a six-membered tetrahydropyran ring. The molecule exists as two anomers, α and β, which differ in the stereochemical orientation of the amino group at the anomeric carbon (C1).
The pyranose ring of this compound is conformationally flexible, with the chair conformations being the most energetically favorable.[1][2] The relative orientation of the substituents (hydroxyl and amino groups) on the ring dictates the overall stability and preferred conformation.
Anomeric Equilibrium
In solution, this compound is expected to exist in equilibrium between the α and β anomers, as well as potentially minor populations of the furanose and open-chain forms. For the parent D-ribose, the pyranose form is predominant in aqueous solution.[3] The equilibrium between the α and β anomers is influenced by the anomeric effect.
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, which is counterintuitive to steric considerations.[4] This stereoelectronic effect involves an interaction between the lone pair of electrons on the ring heteroatom (oxygen) and the antibonding orbital (σ*) of the C1-N bond.
Caption: Anomeric equilibrium of this compound.
Conformational Analysis
The conformational landscape of this compound is dominated by two low-energy chair conformations for each anomer: the 4C1 and 1C4 chairs. The notation indicates which carbon atoms are located above (superscript) and below (subscript) the plane defined by the other ring atoms. Boat and skew-boat conformations are significantly higher in energy and are generally considered as transition states between chair forms.[1]
Chair Conformations
The stability of the 4C1 and 1C4 chair conformations is determined by the steric and stereoelectronic interactions of the substituents. In the 4C1 conformation of β-D-Ribopyranosylamine, all substituents can occupy equatorial positions, minimizing steric strain. Conversely, in the 1C4 conformation, the substituents are forced into axial positions, leading to significant 1,3-diaxial interactions and consequently higher energy.
For the α-anomer, the amino group is axial in the 4C1 conformation and equatorial in the 1C4 conformation. The anomeric effect stabilizes the axial orientation of the amino group, which can make the 4C1 conformation of the α-anomer more favorable than would be predicted based on sterics alone.
References
The Enigmatic Role of D-Ribopyranosylamine: A Technical Guide on its Chemistry and Metabolic Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ribopyranosylamine is a glycosylamine, a class of compounds formed by the reaction of a reducing sugar, in this case, D-ribose in its pyranose form, with an amine. This molecule consists of a six-membered tetrahydropyran ring with an amino group attached to the anomeric carbon. While D-ribose is a cornerstone of cellular metabolism, serving as a critical component of nucleotides and nucleic acids, the specific biological role and function of this compound in metabolic pathways remain largely uncharacterized in scientific literature.
This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound. Due to the limited information on its direct biological functions, this document focuses on its chemical synthesis and characterization, placed within the well-established metabolic context of its parent molecule, D-ribose. This guide aims to equip researchers with the foundational chemical knowledge and the broader metabolic framework necessary to explore the potential, yet undiscovered, roles of this and similar glycosylamines.
Chemical Synthesis and Characterization of a this compound Derivative
While information on the synthesis of unsubstituted this compound is scarce, the synthesis of a stable derivative, N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine, has been documented. This synthesis provides valuable insights into the chemistry of this compound.
The synthesis involves the reaction of 2,3-O-isopropylidene-D-ribofuranosylamine with 2,4-dinitrofluorobenzene. An unexpected outcome of this reaction, followed by controlled acidic hydrolysis, is the formation of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine, indicating a furanose to pyranose ring transition. The structure of this derivative has been confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Quantitative Data from Synthesis
The following table summarizes the key quantitative data obtained from the synthesis and characterization of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine.
| Parameter | Value | Reference |
| Melting Point | 201–208 °C (decomposed) | |
| Optical Rotation [α]D | +220.9 (c 0.1, EtOH) | |
| Yield | 37% |
Experimental Protocols
Synthesis of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine
-
Starting Material: 2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine.
-
Hydrolysis: Dissolve the starting material in a mixture of trifluoroacetic acid, water, and ethanol (1:1:8 v/v/v).
-
Reaction Time: Allow the reaction to proceed for 15 minutes.
-
Purification: Concentrate the solution to a gum and subject it to column chromatography using a hexane/EtOAc gradient.
-
Final Product: The purified product is a yellow syrup that solidifies on storage and can be recrystallized from ethanol/hexane.
NMR Spectroscopy for Structural Characterization
-
Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., CD3OD).
-
Instrumentation: Utilize a high-frequency NMR spectrometer (e.g., 270 MHz for ¹H NMR and 67.9 MHz for ¹³C NMR).
-
Data Acquisition: Acquire one-dimensional ¹H and ¹³C NMR spectra. For more detailed structural information, two-dimensional experiments such as COSY, HSQC, and HMBC can be performed.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and correlation peaks to elucidate the molecular structure, including the stereochemistry of the anomeric carbon and the pyranose ring conformation.
X-ray Crystallography for Definitive Structure Elucidation
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, for instance, by slow evaporation from a solvent mixture like ethanol/hexane.
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo-Kα radiation source. Collect diffraction data at room temperature.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods (e.g., SHELXS) and refine it by full-matrix least-squares on F² (e.g., SHELXL).
-
Structural Analysis: Analyze the refined crystal structure to determine bond lengths, bond angles, and the overall three-dimensional arrangement of atoms, confirming the α-D-ribopyranosylamine structure.
Visualizations: Chemical Synthesis and Metabolic Context
Chemical Synthesis Workflow
Caption: Synthesis of a this compound derivative.
The Metabolic Landscape of D-Ribose
While this compound itself has not been identified as a key player in metabolic pathways, its precursor, D-ribose, is of central importance. D-ribose, primarily in the form of D-ribose-5-phosphate, is a crucial intermediate in two major metabolic pathways: the Pentose Phosphate Pathway and Nucleotide Biosynthesis.
The Pentose Phosphate Pathway (PPP)
The Pentose Phosphate Pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis.[1] It is responsible for generating NADPH, which is essential for reductive biosynthesis and protecting against oxidative stress, and for producing pentose sugars, most notably ribose-5-phosphate.[1] The PPP has two phases: an oxidative phase that is irreversible and a non-oxidative phase that consists of reversible reactions.[1]
Ribose-5-phosphate, the precursor for nucleotide synthesis, is generated in the oxidative phase from glucose-6-phosphate.[1] In the non-oxidative phase, ribose-5-phosphate can be converted back to glycolytic intermediates, demonstrating the metabolic flexibility of the cell.
Caption: The oxidative phase of the Pentose Phosphate Pathway.
Nucleotide Biosynthesis
Ribose-5-phosphate is the activated form of ribose used in both the de novo and salvage pathways of nucleotide synthesis.[2] In the de novo pathway, the purine and pyrimidine bases are synthesized from simpler precursor molecules and then attached to a ribose-5-phosphate unit. A key step is the conversion of ribose-5-phosphate to 5-phosphoribosyl-1-pyrophosphate (PRPP) by PRPP synthetase. PRPP is the activated ribose donor for the synthesis of both purine and pyrimidine nucleotides.
In the salvage pathways, pre-formed bases from the breakdown of nucleic acids are recycled by attaching them to PRPP. This is a more energy-efficient way to produce nucleotides.
References
The Discovery and First Synthesis of β-D-Ribopyranosylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the seminal work leading to the discovery and first chemical synthesis of β-D-ribopyranosylamine. This foundational molecule, a key precursor in the synthesis of ribose-containing nucleosides, was first prepared and characterized by the pioneering biochemists Phoebus A. Levene and E. P. Clark. Their work, published in 1921, laid a crucial piece of the groundwork for understanding the structure of nucleic acids.
Discovery and Initial Characterization
The discovery of β-D-ribopyranosylamine was a direct result of systematic investigations into the components of nucleic acids by P. A. Levene at The Rockefeller Institute for Medical Research. Having previously identified D-ribose as the carbohydrate component of yeast nucleic acid, Levene and his collaborators sought to understand how the sugar moiety links to the nitrogenous bases.
The first synthesis was achieved by reacting D-ribose with aqueous ammonia. Levene and Clark reported in their 1921 paper, "On the preparation and structure of a riboside," published in the Journal of Biological Chemistry, that D-ribose readily combines with ammonia at room temperature to form a crystalline product. Through elemental analysis and measurement of its optical rotation, they characterized this new compound, which they termed a "riboside," establishing its empirical formula and structural nature as a sugar-amine conjugate. Although they initially assigned it a gamma-oxide ring (furanose) structure, later work would establish the more stable pyranose form as the primary product under these conditions.
Experimental Protocols: First Synthesis
The following protocol is reconstructed from the experimental details described by Levene and Clark in their 1921 publication.
Synthesis of D-Ribopyranosylamine
Objective: To synthesize this compound through the reaction of D-ribose with aqueous ammonia.
Reagents:
-
D-Ribose
-
Concentrated Aqueous Ammonia (sp. gr. 0.90)
-
Absolute Alcohol (Ethanol)
-
Ether
Procedure:
-
Reaction Mixture: 10 grams of D-ribose were dissolved in 25 cc of concentrated aqueous ammonia.
-
Incubation: The solution was allowed to stand at room temperature (approximately 25°C) for 24 hours. During this time, the sugar undergoes condensation with ammonia.
-
Concentration: The reaction mixture was then concentrated under reduced pressure at a temperature of 40°C. The concentration was carried out until the volume was reduced to a thick syrup.
-
First Crystallization: The resulting syrup was treated with approximately 10 volumes of absolute alcohol. This induced the precipitation of the crude product.
-
Isolation and Washing: The crystalline precipitate was filtered from the solution and washed sequentially with absolute alcohol and then with ether to remove any remaining impurities.
-
Recrystallization (Purification): For further purification, the crude product was dissolved in a minimal amount of water and then reprecipitated by the addition of a sufficient quantity of absolute alcohol. The purified crystals were then filtered and dried.
Quantitative Data
The following table summarizes the key quantitative data for the product as reported by Levene and Clark (1921).
| Parameter | Reported Value | Notes |
| Melting Point | 126-128°C (corrected) | The substance was observed to decompose at its melting point. |
| Specific Rotation | [α]D20 = -34.30° (initial) to -17.50° (equilibrium) | Measured in an aqueous solution. The change in optical rotation over time (mutarotation) is characteristic of sugar anomers equilibrating in solution. |
| Yield | Not explicitly stated as a percentage. | The authors reported obtaining "a good crop of crystals," suggesting a synthetically useful yield. |
Diagrams and Workflows
Logical Relationship of Synthesis
The following diagram illustrates the fundamental chemical transformation from the starting material to the final product.
Experimental Workflow
This diagram outlines the step-by-step laboratory procedure for the first synthesis of β-D-ribopyranosylamine.
Chemical and physical properties of D-Ribopyranosylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ribopyranosylamine is a monosaccharide derivative belonging to the class of glycosylamines. In these compounds, the anomeric hydroxyl group of the sugar is replaced by an amino group. While D-ribose, its parent carbohydrate, is a fundamental component of nucleic acids and various metabolic pathways, this compound itself is a less extensively characterized molecule. This technical guide provides a detailed overview of the known chemical and physical properties of this compound, outlines a general synthetic approach, and discusses the current landscape of its biological evaluation. The information is presented to support further research and potential applications in drug discovery and development.
Chemical and Physical Properties
This compound is a white to off-white, hygroscopic solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO₄ | [2] |
| Molecular Weight | 149.15 g/mol | |
| CAS Number | 43179-09-5 | [1] |
| Synonyms | 1-Amino-1-deoxy-D-ribopyranose | [1] |
| Melting Point | 142-145 °C | [1] |
| Solubility | Slightly soluble in DMSO and water | |
| Physical Form | Solid | |
| Color | White to Off-White | |
| Stability | Hygroscopic |
Spectral Data
Detailed spectral data for this compound is not widely available in the public domain. However, studies on related compounds provide some insight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : A study by Chavis et al. (1983) reported the synthesis and 1H-NMR analysis of β-D-ribopyranosylamine, suggesting that its 1H-NMR parameters have been determined. Unfortunately, the specific chemical shifts and coupling constants were not available in the accessed literature. For the related derivative, N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine, a proton NMR spectrum in deuterated methanol (CD₃OD) showed signals in the range of δH 3.520–3.620.
-
Infrared (IR) Spectroscopy : Specific IR spectral data for this compound has not been identified in the current literature search.
Experimental Protocols
Synthesis of this compound
General Protocol for the Synthesis of Glycosylamines:
This protocol is adapted from general procedures for glycosylamine synthesis and should be optimized for the specific case of this compound.
Materials:
-
D-ribose
-
Concentrated aqueous ammonia solution (e.g., 28-30%)
-
Ammonium hydrogen carbonate (NH₄HCO₃)
-
Methanol (or another suitable solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: Dissolve D-ribose in a minimal amount of concentrated aqueous ammonia.
-
Addition of Catalyst: Add one equivalent of ammonium hydrogen carbonate to the solution. The ammonium salt helps to drive the equilibrium towards the formation of the glycosylamine.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40-50 °C) for several hours to days. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure (lyophilization is often preferred to avoid degradation).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ethanol).
The following diagram illustrates the general workflow for this synthesis.
Biological Activity and Signaling Pathways
There is currently a significant lack of specific data on the biological activity and signaling pathway involvement of this compound in the scientific literature. While the broader class of aminosugars and their derivatives, known as iminosugars, have been investigated for various therapeutic properties, including antiviral and antimicrobial activities, these studies have not specifically reported on this compound.
General Context of Aminosugar Biological Activity:
-
Antiviral Activity: Iminosugars, which are structural mimics of monosaccharides where the endocyclic oxygen is replaced by a nitrogen atom, have shown broad-spectrum antiviral activity. Their mechanism often involves the inhibition of host endoplasmic reticulum α-glucosidases, leading to improper folding of viral glycoproteins. This disruption can reduce the infectivity of a wide range of enveloped viruses.
-
Antimicrobial Activity: Some aminosugar derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of cytosine β-D-riboside have demonstrated activity against pathogenic bacteria and fungi.
It is plausible that this compound could serve as a scaffold for the synthesis of novel therapeutic agents. However, direct evidence of its intrinsic biological activity is yet to be established.
The diagram below illustrates the general mechanism of action for iminosugar antivirals, which may provide a conceptual framework for future investigations into the potential activities of this compound derivatives.
Conclusion
References
An In-depth Technical Guide on the Natural Occurrence and Isolation of D-Ribopyranosylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Ribopyranosylamine is a carbohydrate derivative of significant interest in synthetic and medicinal chemistry. While the D-ribose moiety is a fundamental component of ubiquitous biomolecules such as ribonucleic acid (RNA) and adenosine triphosphate (ATP), the natural occurrence of free this compound in biological systems is not well-documented. This technical guide provides a comprehensive overview of the subject, addressing the scarcity of evidence for its natural presence as a free molecule and focusing on its existence as a structural component of N-ribosyl compounds, particularly nucleosides. We present detailed protocols for the isolation of its precursors from natural sources, specifically ribonucleosides from yeast RNA, and provide a robust method for its chemical synthesis from D-ribose. This guide is intended to be a valuable resource for researchers in glycobiology, natural product chemistry, and drug discovery.
Natural Occurrence: A Focus on N-Ribosyl Compounds
Direct evidence for the presence of free this compound in organisms is scarce in the scientific literature. However, the core structure, a D-ribose sugar linked to a nitrogen atom via a β-N-glycosidic bond, is a cornerstone of life. This linkage is the defining feature of ribonucleosides, the building blocks of RNA. In these molecules, the ribose is typically in the furanose form (a five-membered ring), but the pyranose form (a six-membered ring) is known to exist in equilibrium in solution.
The most abundant natural sources of the D-ribosylamine motif are ribonucleosides found in the RNA of all living organisms. Yeast, particularly Saccharomyces cerevisiae, is an excellent and economically viable source for isolating these precursors.
Ribonucleoside Composition of Saccharomyces cerevisiae
The ribonucleic acid of Saccharomyces cerevisiae is a rich source of the four primary ribonucleosides: adenosine, guanosine, cytidine, and uridine. The relative abundance of these nucleosides can vary depending on the growth conditions and the specific type of RNA (mRNA, tRNA, rRNA). Ribosomal RNA (rRNA) constitutes the vast majority (around 85%) of total RNA in yeast.[1] The table below provides an estimated composition of the primary ribonucleosides in yeast total RNA.
| Ribonucleoside | Molar Mass ( g/mol ) | Estimated Molar Percentage in Yeast Total RNA |
| Adenosine | 267.24 | ~25% |
| Guanosine | 283.24 | ~30% |
| Cytidine | 243.22 | ~20% |
| Uridine | 244.20 | ~25% |
Note: These values are approximate and can vary. They are based on the general A-U and G-C content of yeast RNA.
Isolation of this compound Precursors from Yeast RNA
The practical "isolation" of the D-ribosylamine structure from a natural source involves a multi-step process:
-
Isolation of total RNA from yeast.
-
Hydrolysis of the RNA to release the constituent ribonucleosides.
-
Separation and purification of the individual ribonucleosides.
Experimental Protocol: Isolation of Total RNA from Saccharomyces cerevisiae
This protocol is adapted from the hot acidic phenol extraction method, which yields high-quality RNA largely free of DNA.[2][3][4]
Materials:
-
Yeast cells (Saccharomyces cerevisiae)
-
TES solution (10 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5% SDS)
-
Acid phenol (pH 4.5-5.0), pre-heated to 65°C
-
Chloroform
-
3 M Sodium acetate, pH 5.3
-
Ice-cold 100% ethanol
-
Ice-cold 70% ethanol
-
RNase-free water
Procedure:
-
Grow yeast cells in 10 mL of YPD medium to mid-exponential phase (OD600 ≈ 0.5-1.0).
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of ice-cold RNase-free water and transfer to a 1.5 mL microcentrifuge tube.
-
Centrifuge again to pellet the cells, and discard the supernatant.
-
Add 400 µL of TES solution to the cell pellet and vortex vigorously.
-
Add 400 µL of hot acid phenol (65°C).
-
Incubate at 65°C for 30-60 minutes with occasional vortexing.
-
Chill the mixture on ice for 5 minutes, then centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add an equal volume of chloroform, vortex, and centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Transfer the aqueous phase to a new tube. Add 1/10th volume of 3 M sodium acetate (pH 5.3) and 2.5 volumes of ice-cold 100% ethanol.
-
Precipitate the RNA at -20°C overnight or -80°C for 2 hours.
-
Pellet the RNA by centrifugation at 12,000 x g for 15 minutes at 4°C.
-
Wash the pellet with 1 mL of ice-cold 70% ethanol, centrifuge again, and carefully remove the supernatant.
-
Air dry the pellet for 5-10 minutes and resuspend in RNase-free water.
-
Quantify the RNA by measuring the absorbance at 260 nm.
Experimental Protocol: Hydrolysis of RNA to Ribonucleosides
This protocol uses enzymatic hydrolysis with a nuclease to gently release the ribonucleosides.
Materials:
-
Isolated total yeast RNA
-
Nuclease P1 from Penicillium citrinum
-
Bacterial alkaline phosphatase
-
1 M Sodium acetate buffer, pH 5.3
-
1 M Tris-HCl buffer, pH 8.0
Procedure:
-
Dissolve 10 mg of the isolated yeast RNA in 1 mL of 50 mM sodium acetate buffer (pH 5.3).
-
Add 10 units of Nuclease P1.
-
Incubate the mixture at 37°C for 2 hours. This will hydrolyze the RNA into 5'-mononucleotides.
-
Adjust the pH to 8.0 by adding 1 M Tris-HCl buffer.
-
Add 10 units of bacterial alkaline phosphatase.
-
Incubate at 37°C for another 2 hours. This will dephosphorylate the mononucleotides to yield the free ribonucleosides.
-
The resulting solution contains a mixture of adenosine, guanosine, cytidine, and uridine, which can be separated by preparative chromatography.
Chemical Synthesis of this compound
As free this compound is not readily isolated from natural sources, chemical synthesis from D-ribose is the most practical method for obtaining this compound for research purposes. The following protocol is based on the reaction of a reducing sugar with an ammonium salt.
Experimental Protocol: Synthesis of this compound
Materials:
-
D-Ribose
-
Ammonium bicarbonate (NH₄HCO₃)
-
Concentrated aqueous ammonia (28-30%)
-
Methanol
Procedure:
-
In a sealed, pressure-resistant vessel, dissolve 5.0 g of D-ribose in 50 mL of concentrated aqueous ammonia.
-
Add 1.5 equivalents of ammonium bicarbonate to the solution.
-
Heat the sealed vessel to 40-45°C and stir for 36-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of acetonitrile:water (4:1).
-
After the reaction is complete, cool the mixture to room temperature and carefully vent the vessel in a fume hood.
-
Concentrate the solution under reduced pressure to remove the ammonia and water. This will yield a crude solid.
-
To purify the this compound, dissolve the crude product in a minimal amount of hot methanol and allow it to crystallize upon cooling.
-
Filter the crystals, wash with a small amount of cold methanol, and dry under vacuum.
Expected Yield and Characterization:
-
Yield: Typically in the range of 60-75%.
-
Appearance: White crystalline solid.
-
¹H NMR (300 MHz, D₂O): The spectrum will show a mixture of anomers, with characteristic signals for the anomeric protons (H-1) appearing between 4.5 and 5.5 ppm. The pyranose ring protons will appear in the region of 3.5-4.2 ppm.[5]
Signaling Pathways and Logical Relationships
The D-ribosylamine linkage is central to many biological pathways. A key example is the NAD⁺ (Nicotinamide Adenine Dinucleotide) salvage pathway, where nicotinamide riboside, an N-ribosyl compound, is utilized to synthesize NAD⁺, a critical coenzyme in redox reactions and a substrate for signaling enzymes like sirtuins and PARPs.
Generalized Workflow for Isolation and Synthesis
The overall process for obtaining this compound, starting from a natural source, can be visualized as a logical workflow.
Caption: Workflow for obtaining this compound.
NAD⁺ Salvage Pathway
This diagram illustrates the key steps in the NAD⁺ salvage pathway, highlighting the role of the N-ribosyl compound, nicotinamide riboside (NR).
Caption: Key steps of the NAD⁺ Salvage Pathway.
Conclusion
While this compound in its free form is not a readily identifiable natural product, its core structural motif is fundamental to biology in the form of ribonucleosides. This guide provides researchers with robust, practical protocols to access this important chemical entity, either by isolating its natural precursors from yeast or through direct chemical synthesis from D-ribose. The provided workflows and pathway diagrams offer a clear conceptual framework for understanding the context and utility of this compound in biological and chemical research. The methodologies and data presented herein should serve as a valuable technical resource for professionals in drug development and the life sciences.
References
- 1. The Stress-Dependent Dynamics of Saccharomyces cerevisiae tRNA and rRNA Modification Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of yeast RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of RNA from unspheroplasted yeast cells (Saccharomyces cerevisiae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 5. researchgate.net [researchgate.net]
D-Ribopyranosylamine: A Fundamental Carbohydrate Structure Explored
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
D-Ribopyranosylamine, a monosaccharide derivative, holds a significant position in the vast landscape of carbohydrate chemistry and biology. As a foundational structure, its unique configuration and reactive amine group make it a crucial building block for a variety of biologically important molecules, including nucleosides and their analogues. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, and biological relevance, with a focus on quantitative data, experimental protocols, and the visualization of key concepts.
Physicochemical Properties
This compound is a white to off-white solid that is hygroscopic in nature.[1] It exhibits slight solubility in dimethyl sulfoxide (DMSO) and water.[1] The pyranose form refers to the six-membered ring structure of the ribose sugar, and the "-amine" suffix indicates the presence of an amino group, typically at the anomeric carbon.
A summary of the key physicochemical properties of this compound and its parent sugar, D-Ribose, is presented in Table 1 for comparative analysis.
| Property | This compound | D-Ribose |
| Molecular Formula | C5H11NO4 | C5H10O5 |
| Molecular Weight | 149.15 g/mol | 150.13 g/mol |
| Melting Point | 142-145°C[1] | 88-92 °C |
| Solubility | Slightly soluble in DMSO and water[1] | Soluble in water |
| Physical State | Solid[1] | Solid |
Table 1: Physicochemical Properties of this compound and D-Ribose.
Synthesis and Characterization
Experimental Protocol: Synthesis of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine
One documented synthesis involves the reaction of 2,3-O-isopropylidene-D-ribofuranosylamine with 2,4-dinitrofluorobenzene, followed by controlled acidic hydrolysis to yield N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine.
Materials:
-
2,3-O-isopropylidene-D-ribofuranosylamine
-
2,4-dinitrofluorobenzene
-
Solvents and reagents for reaction and purification (e.g., ethanol, ethyl acetate, hexane, trifluoroacetic acid)
Procedure:
-
React 2,3-O-isopropylidene-D-ribofuranosylamine with 2,4-dinitrofluorobenzene in a suitable solvent.
-
Monitor the reaction for the formation of the N-(2,4-dinitrophenyl) derivative.
-
Upon completion, purify the intermediate product.
-
Subject the purified intermediate to controlled acidic hydrolysis to remove the isopropylidene protecting group and induce the furanose to pyranose ring transition.
-
Purify the final product, N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine, using chromatographic techniques.
Characterization: The structure of the synthesized compounds is typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. A study on β-D-ribopyranosylamines indicated that their 1H-NMR parameters suggest a 4C1 conformation in D2O.
Below is a generalized workflow for the synthesis and characterization of a this compound derivative.
Caption: Generalized workflow for the synthesis and characterization of this compound derivatives.
Biological Significance and Therapeutic Potential
Glycosylamines, the class of compounds to which this compound belongs, are recognized for their significant roles in various biological processes, including enzyme catalysis and cellular signaling. Their ability to mimic natural carbohydrates makes them attractive candidates for the development of therapeutic agents.
The biological importance of this compound is intrinsically linked to that of its parent sugar, D-ribose. D-ribose is a fundamental component of essential biomolecules such as ribonucleic acid (RNA) and adenosine triphosphate (ATP), the primary energy currency of the cell. The general involvement of carbohydrates in cellular signaling pathways is well-established, with cell surface glycans playing crucial roles in mediating receptor-ligand interactions.
The structural similarity of glycosylamines to the transition state of glycosidase-catalyzed reactions makes them potential inhibitors of these enzymes. This inhibitory activity is a key area of investigation for the development of new drugs targeting carbohydrate-processing enzymes.
The diagram below illustrates a simplified representation of how a glycosylamine derivative might interfere with a hypothetical cellular signaling pathway.
Caption: Hypothetical inhibition of a cellular signaling pathway by a this compound derivative.
Future Directions
The study of this compound and its derivatives remains a promising area of research. Future investigations are likely to focus on the development of efficient and stereoselective synthetic methods for a wider range of these compounds. A deeper understanding of their biological activities and mechanisms of action will be crucial for unlocking their full therapeutic potential. The exploration of their roles in specific signaling pathways and their interactions with biological targets will undoubtedly pave the way for the design of novel drugs for a variety of diseases. The continued development of advanced analytical techniques will be essential for the detailed characterization of these fundamental carbohydrate structures.
References
Synthesis and Characterization of Novel D-Ribopyranosylamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of novel D-Ribopyranosylamine derivatives. These compounds, as analogs of naturally occurring nucleosides, hold significant promise in the fields of medicinal chemistry and drug discovery. This document details synthetic methodologies, presents characterization data in a clear, comparative format, and outlines experimental protocols for key reactions and analytical techniques.
Introduction to this compound Derivatives
D-Ribopyranosylamines are a class of carbohydrate derivatives where an amino group replaces the anomeric hydroxyl group of D-ribose in its pyranose form. These compounds serve as crucial building blocks for the synthesis of a wide array of nucleoside analogs. Unlike their more commonly studied furanose counterparts, pyranose nucleosides can offer unique conformational constraints and metabolic stabilities, making them attractive candidates for the development of novel therapeutic agents. The exploration of this compound derivatives is driven by their potential to exhibit a range of biological activities, including antiviral, anticancer, and enzyme inhibitory effects.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through several strategic pathways. A common method involves the direct condensation of D-ribose with a primary amine, often under acidic catalysis. Another versatile approach is the reaction of a suitably protected ribosylamine precursor with an electrophilic reagent. This section details the synthesis of two distinct classes of derivatives: N-Aryl and N-Acyl D-Ribopyranosylamines.
Synthesis of N-Aryl this compound Derivatives
A key example in this class is the synthesis of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine. This derivative is synthesized from 2,3-O-isopropylidene-D-ribofuranosylamine and 2,4-dinitrofluorobenzene, followed by acidic hydrolysis which surprisingly yields the α-D-ribopyranosylamine product.[1][2] The reaction proceeds through an intermediate furanosylamine which undergoes ring transformation to the more stable pyranose form under acidic conditions.
Another notable example is the synthesis of N-phenyl-2-deoxy-D-ribopyranosylamine, which has been successfully synthesized and its structure confirmed by X-ray diffraction, revealing a single conformation with the pyranose ring.
General Synthetic Pathway for N-Aryl D-Ribopyranosylamines
Caption: General synthesis of N-Aryl-D-Ribopyranosylamines.
Synthesis of N-Acyl this compound Derivatives
N-Acyl-D-ribopyranosylamine derivatives can be prepared by the acylation of a this compound precursor. A common method involves the reaction of a protected ribosylamine with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. This approach allows for the introduction of a wide variety of acyl groups, enabling the exploration of structure-activity relationships.
Experimental Workflow for N-Acyl this compound Synthesis
Caption: Workflow for N-Acyl-D-Ribopyranosylamine synthesis.
Characterization of this compound Derivatives
The structural elucidation of newly synthesized this compound derivatives relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for confirming the identity and purity of these compounds. In specific cases, X-ray crystallography provides definitive proof of the three-dimensional structure, including the pyranose ring conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for the characterization of this compound derivatives.[3][4] The chemical shifts and coupling constants of the anomeric proton (H-1) and other sugar ring protons provide crucial information about the stereochemistry and conformation of the pyranose ring.[3] For instance, the coupling constants between adjacent protons can help determine their relative orientations (axial or equatorial).
Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives
| Compound | Anomeric Proton (δ, ppm) | Coupling Constant (J, Hz) | Key ¹³C Signals (δ, ppm) | Reference |
| N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine | 5.35 (d) | 8.5 | 85.2 (C-1), 72.1, 71.8, 70.5, 66.4 | |
| β-D-Ribopyranosylamine | 4.62 (d) | 8.0 | 87.5 (C-1), 74.3, 72.9, 70.8, 67.1 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized derivatives and to gain insights into their fragmentation patterns, which can further support the proposed structures. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the molecules.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure in the solid state. This technique has been instrumental in confirming the pyranose ring conformation of several this compound derivatives, which is crucial for understanding their structure-activity relationships. For example, the crystal structure of N-phenyl-2-deoxy-D-ribopyranosylamine confirms an α-anomeric configuration and a ¹C₄ chair-like conformation.
Logical Relationship of Characterization Techniques
Caption: Interplay of characterization methods.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis and characterization of a representative this compound derivative.
Synthesis of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine
-
Preparation of 2,3-O-isopropylidene-D-ribofuranosylamine: D-ribose is first converted to its 2,3-O-isopropylidene protected furanosylamine derivative.
-
Reaction with 2,4-dinitrofluorobenzene: The protected ribofuranosylamine is reacted with 2,4-dinitrofluorobenzene in the presence of a base to yield 2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine.
-
Acidic Hydrolysis and Ring Transformation: The protected furanosylamine derivative is treated with a mixture of trifluoroacetic acid, water, and ethanol. This step removes the isopropylidene protecting group and facilitates the rearrangement from the furanose to the more stable pyranose ring structure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine as a yellow syrup which solidifies on standing. The final product was obtained in a 37% yield.
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).
-
¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum. Key parameters to analyze include the chemical shift of the anomeric proton (typically between 4.5 and 5.5 ppm) and its coupling constant, which indicates the anomeric configuration.
-
¹³C NMR Spectroscopy: Acquire a one-dimensional ¹³C NMR spectrum. The chemical shift of the anomeric carbon (typically between 85 and 95 ppm) is a key diagnostic signal.
-
2D NMR Spectroscopy: If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to assign all proton and carbon signals unambiguously.
Potential Biological Activities
While the biological activities of this compound derivatives are not as extensively studied as their furanose counterparts, the broader class of nucleoside analogs has demonstrated significant therapeutic potential.
Antiviral Activity
Nucleoside analogs are a cornerstone of antiviral therapy. They can act as inhibitors of viral polymerases or be incorporated into the growing viral DNA or RNA chain, leading to chain termination. Given the structural similarity, this compound derivatives are promising candidates for the development of new antiviral agents. For instance, 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR), a ribofuranosyl derivative, has shown broad-spectrum antiviral activity with a 50% inhibitory concentration ranging from 0.2 to 4 micrograms/ml against various viruses.
Anticancer Activity
Many nucleoside analogs exhibit anticancer activity by interfering with DNA and RNA synthesis in rapidly dividing cancer cells. They can be converted to their triphosphate forms and compete with natural nucleotides for incorporation into nucleic acids, leading to apoptosis. The unique stereochemistry of this compound derivatives may lead to selective targeting of cancer cell-specific enzymes.
Enzyme Inhibition
The specific three-dimensional structure of this compound derivatives makes them potential candidates for the design of specific enzyme inhibitors. By mimicking the natural substrate or transition state, these compounds can block the active site of an enzyme, thereby modulating its activity. This approach is particularly relevant for targeting enzymes involved in disease pathogenesis.
References
D-Ribopyranosylamine: A Critical Evaluation of its Role in Prebiotic Nucleoside Synthesis
Abstract
The origin of life and the emergence of RNA as a primordial genetic and catalytic molecule remain central questions in science. A critical step in the "RNA World" hypothesis is the prebiotically plausible formation of ribonucleosides from simpler precursors: a ribose sugar and a nucleobase. While various pathways have been proposed, the precise nature of the key intermediates is the subject of intense investigation. This technical guide examines the potential role of D-Ribopyranosylamine, the adduct of D-ribose and ammonia, as such an intermediate. We review its synthesis, structure, and known reactions, while critically evaluating the challenges associated with its stability and conversion to the biologically relevant furanose form required for ribonucleosides. By comparing this hypothetical pathway with more experimentally supported routes involving intermediates like ribose aminooxazoline, this document provides a comprehensive overview for researchers in prebiotic chemistry and drug development on the current understanding and unresolved questions surrounding the earliest steps of RNA monomer synthesis.
Introduction: The RNA World and the Nucleoside Problem
The RNA World hypothesis posits that life passed through a stage where RNA molecules were responsible for both information storage (like DNA) and catalytic function (like proteins).[1] This theory is supported by the discovery of ribozymes, RNA enzymes that perform a range of catalytic functions, including peptide bond formation within the ribosome. A fundamental prerequisite for the RNA World is the abiotic availability of its constituent monomers, the ribonucleotides.
The formation of a ribonucleoside involves the creation of a stable N-glycosidic bond between the anomeric carbon (C1') of a D-ribose sugar and a nitrogen atom of a purine or pyrimidine nucleobase.[2][3] However, the direct condensation of free ribose and nucleobases under plausible prebiotic conditions is notoriously inefficient, suffers from a lack of regioselectivity, and produces a mixture of isomers.[4] This has led researchers to explore pathways involving more reactive intermediates derived from ribose. One of the simplest such intermediates is this compound, formed from the reaction of D-ribose with a prebiotically abundant nitrogen source like ammonia.[5]
This compound: A Potential Prebiotic Intermediate
This compound (also known as 1-amino-1-deoxy-D-ribopyranose) is the glycosylamine formed from the condensation of D-ribose with ammonia. In solution, D-ribose exists in equilibrium between its linear aldehyde form and various cyclic hemiacetal structures, primarily the five-membered furanose and six-membered pyranose rings. The reaction with ammonia occurs at the anomeric carbon, leading to the formation of the corresponding ribosylamine.
Formation and Structure
The formation of β-D-ribopyranosylamine from the reaction of D-ribose with ammonia has been confirmed crystallographically. The reaction involves the nucleophilic attack of ammonia on the hemiacetal, a process analogous to the first step in the biosynthesis of purine nucleotides, which proceeds via the formation of 5-phosphoribosylamine from the activated ribose precursor, PRPP.
Stability and Chemical Properties
The Challenge of Incorporation into Ribonucleosides
For this compound to be a viable precursor to RNA, two significant chemical transformations must occur: the formation of the N-glycosidic bond with a nucleobase precursor and the isomerization of the sugar ring from the pyranose to the furanose form.
N-Glycosidic Bond Formation
The formation of an N-glycosidic bond involves the replacement of the amino group of the ribosylamine with a nitrogen atom from a heterocyclic nucleobase. This process is essentially a transamination reaction at the anomeric carbon. While mechanistically plausible, the efficiency and selectivity of this reaction with prebiotically relevant pyrimidine and purine precursors have not been extensively demonstrated starting from this compound.
The Critical Pyranose-to-Furanose Isomerization
The most significant hurdle for any pathway involving this compound is that RNA is exclusively built with a five-membered ribofuranose ring. The six-membered pyranose ring is sterically incompatible with the formation of the helical nucleic acid structures required for information storage and catalysis. Therefore, a prebiotically plausible and efficient mechanism for the conversion of this compound to its D-ribofuranosylamine isomer is required. While furanose-to-pyranose transitions have been observed in synthetic organic chemistry, the reverse isomerization for ribosylamine in an aqueous, prebiotic context is not well-established. This represents a major, unresolved gap in the hypothetical pathway.
Alternative Prebiotic Pathways: The Case of Ribose Aminooxazoline
The difficulties associated with the this compound pathway have led researchers to investigate alternative intermediates. A particularly promising candidate is ribose aminooxazoline . This compound is formed from the reaction of ribose with cyanamide and has been shown to be a key intermediate in a high-yielding, prebiotically plausible synthesis of pyrimidine ribonucleotides.
Ribose aminooxazoline offers several advantages over simple ribosylamines:
-
Crystallinity and Purification: It crystallizes spontaneously from complex reaction mixtures, allowing for its purification and accumulation.
-
Chiral Amplification: As a conglomerate, its crystallization can amplify any initial enantiomeric excess, providing a potential solution to the origin of homochirality in RNA.
-
Demonstrated Reactivity: It has been successfully converted to α-ribocytidine derivatives, which can then be photoanomerized to the biologically correct β-anomers.
Quantitative Data Summary
A significant challenge in evaluating the role of this compound is the lack of quantitative data in the literature regarding its formation and reactivity under prebiotic conditions. The following table summarizes the available versus missing data points, with comparative data provided for more studied pathways where available.
| Parameter | This compound Pathway | Ribose Aminooxazoline Pathway (for Pyrimidines) | Citation |
| Formation Yield | Not reported under prebiotic conditions. | Formed in mixtures; crystallizes for purification. | |
| Stability (Half-life) | Not reported under relevant pH/temperature. | Crystalline form is stable. | |
| Kinetics (Rate Constants) | Not reported. | Not explicitly reported, but reactions proceed under defined conditions. | |
| Yield to Nucleoside | Not reported. | α-2-thioribocytidine formed in 84% yield from an intermediate. | |
| Photoanomerization Yield | Not applicable / Not studied. | α to β-2-thioribocytidine conversion in 76% yield. |
Experimental Protocols
Detailed experimental protocols for the prebiotic synthesis and reaction of this compound are not established. However, the methodologies used to study related prebiotic systems are well-defined. Below are representative protocols for the characterization of reaction products and for a key reaction in the more-studied aminooxazoline pathway.
General Protocol for Product Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a primary tool for the structural characterization of reaction products in prebiotic chemistry.
-
Sample Preparation: The reaction mixture is dried in vacuo. The resulting residue is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) suitable for NMR analysis. An internal standard (e.g., TSP, TMSP) may be added for quantitative analysis.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
-
Data Analysis: Chemical shifts (δ), coupling constants (J), and peak integrations are analyzed to determine the structure of the products, identify isomers (e.g., α vs. β anomers, pyranose vs. furanose forms), and calculate relative yields.
Representative Protocol: Thiolysis of Anhydronucleoside to form α-2-Thioribocytidine
This protocol illustrates a key step in a successful prebiotic pyrimidine synthesis pathway that proceeds through a ribose aminooxazoline derivative.
-
Reactants: 2,2'-anhydroribocytidine (derived from ribose aminooxazoline) and sodium hydrosulfide (NaSH).
-
Solvent System: An aqueous formamide solution is used as a prebiotically plausible solvent.
-
Reaction Conditions: The anhydronucleoside is dissolved in the aqueous formamide. A solution of NaSH is added. The reaction mixture is maintained at a controlled temperature (e.g., 60 °C) for a specified duration.
-
Monitoring and Analysis: The reaction progress is monitored over time by taking aliquots and analyzing them using High-Performance Liquid Chromatography (HPLC) and ¹H NMR spectroscopy.
-
Product Isolation and Yield Calculation: Upon completion, the products (α-2-thioribocytidine and α-ribocytidine) are identified by comparison with authentic standards. Yields are determined by HPLC peak integration or NMR analysis. In the published study, this reaction yielded 84% α-2-thioribocytidine.
Conclusion and Future Outlook
This compound represents one of the simplest possible intermediates in the pathway from D-ribose to ribonucleosides. Its formation from D-ribose and ammonia is chemically straightforward. However, a thorough review of the current prebiotic chemistry literature reveals that its role as a key precursor to RNA is not well-supported by experimental evidence.
Two major, unaddressed challenges stand out:
-
The Pyranose-to-Furanose Isomerization: There is no established prebiotically plausible mechanism for the conversion of the pyranose form of ribosylamine to the furanose form required for RNA.
-
Lack of Quantitative Data: There is a significant gap in our knowledge regarding the yields, stability, and reaction kinetics of this compound under conditions relevant to the early Earth.
In contrast, alternative pathways, particularly those proceeding through the crystalline intermediate ribose aminooxazoline, have demonstrated higher yields and have overcome key stereochemical challenges, such as anomerization. While the simplicity of this compound remains appealing, its potential role in the origin of life is speculative until these fundamental chemical questions are addressed. Future research could focus on investigating the equilibrium between ribopyranosylamine and ribofuranosylamine in the presence of plausible prebiotic catalysts or mineral surfaces and quantifying its reactivity towards nucleobase precursors. Without such data, this compound remains a minor possibility rather than a central player in our current models of prebiotic ribonucleoside synthesis.
References
- 1. Prebiotic ribose synthesis: a critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Glycosidic bond - Wikipedia [en.wikipedia.org]
- 4. A Prebiotic Synthesis of Canonical Pyrimidine and Purine Ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
A Deep Dive into the Stability of D-Ribopyranosylamine: A Theoretical and Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of D-Ribopyranosylamine stability. This compound, a fundamental structure in glycobiology, serves as a model for understanding the stability of N-glycosidic bonds, which are central to the structure and function of nucleosides, nucleotides, and various pharmaceuticals. The stability of this bond is paramount in drug design and development, as its cleavage can lead to inactivation or undesired side effects. This document outlines the key theoretical concepts, computational approaches, and experimental protocols relevant to assessing the conformational and chemical stability of this compound.
Theoretical Framework of this compound Stability
The stability of this compound is primarily governed by two factors: its conformational preferences and the strength of the N-glycosidic bond. The pyranose ring of the ribose moiety can adopt various chair and boat conformations, with the relative stability of these conformers influencing the overall energy landscape of the molecule. The N-glycosidic bond, which links the ribose sugar to the amine group, is susceptible to hydrolysis, a process that can be catalyzed by acids or enzymes.
Conformational Isomerism
The D-ribopyranose ring is not planar and exists in a variety of conformations, with the chair conformations (¹C₄ and ⁴C₁) being the most stable. Computational studies on D-ribose have shown that the β-pyranose form is the most populated anomer.[1] The orientation of the hydroxyl groups and the anomeric effect play a significant role in determining the most stable conformation. Understanding the conformational equilibrium is crucial as the reactivity of the N-glycosidic bond can be dependent on the geometry of the sugar ring.
N-Glycosidic Bond Cleavage
The cleavage of the N-glycosidic bond in aqueous solution is typically a hydrolytic process. The mechanism of this cleavage can proceed through different pathways, often involving protonation of the amine leaving group or the ring oxygen, followed by nucleophilic attack by a water molecule. The stability of the N-glycosidic bond is influenced by the electronic properties of the amine group and the stereoelectronic effects of the sugar moiety. In the context of DNA repair, monofunctional DNA glycosylases catalyze the hydrolysis of the N-glycosidic bond to remove damaged bases.[2][3] While this compound is a simpler model, the fundamental principles of leaving group quality and transition state stabilization are applicable.[2]
Computational Methodologies for Stability Analysis
Computational chemistry provides powerful tools to investigate the stability of this compound at an atomic level. These methods can be broadly categorized into quantum mechanics (QM) and molecular mechanics (MM).
Quantum Mechanics (QM) Methods
QM methods, such as Density Functional Theory (DFT), are used to study the electronic structure of molecules and are well-suited for investigating reaction mechanisms and conformational energies.
Experimental Protocols: Conformational Analysis with DFT
-
Structure Preparation: Build the initial 3D structures of the different conformers of this compound (e.g., ¹C₄ and ⁴C₁ chairs for both α and β anomers).
-
Method Selection: Choose a suitable DFT functional and basis set. The M06-2X functional with a 6-311++G(d,p) basis set has been shown to provide accurate results for the conformational analysis of ribose.[1]
-
Geometry Optimization: Perform geometry optimization for each conformer in the gas phase and in a simulated aqueous environment using a continuum solvation model like the Polarizable Continuum Model (PCM).
-
Frequency Calculation: Calculate the vibrational frequencies at the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.
-
Relative Energy Calculation: Determine the relative energies of the conformers to predict their populations at a given temperature.
Experimental Protocols: N-Glycosidic Bond Cleavage Pathway with DFT
-
Reactant and Product Definition: Define the reactant (this compound and a water molecule) and the products (D-ribopyranose and ammonia).
-
Transition State Search: Locate the transition state structure for the hydrolysis reaction. This can be done using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
IRC Calculation: Perform an intrinsic reaction coordinate (IRC) calculation to confirm that the found transition state connects the reactants and products.
-
Energy Barrier Calculation: Calculate the activation energy (energy barrier) for the reaction from the difference in energy between the transition state and the reactants. The B3LYP functional with a large basis set is often used for such calculations.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methods
For larger systems, such as this compound in an explicit solvent environment, QM/MM methods offer a balance between accuracy and computational cost.
Experimental Protocols: QM/MM Simulation of Hydrolysis
-
System Setup: Place the this compound molecule in a box of explicit water molecules.
-
Partitioning: Define the QM region to include the this compound molecule and the reacting water molecule. The rest of the water molecules will be treated with a molecular mechanics force field (the MM region).
-
QM/MM Simulation: Perform a molecular dynamics (MD) simulation where the forces for the QM region are calculated using a QM method, and the forces for the MM region are calculated using a force field.
-
Free Energy Calculation: Use methods like umbrella sampling or metadynamics to calculate the free energy profile along the reaction coordinate of the hydrolysis reaction.
Experimental Approaches for Stability Assessment
Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for validating computational predictions and providing quantitative data on stability.
Experimental Protocols: NMR Spectroscopy for Conformational and Stability Analysis
-
Sample Preparation: Synthesize and purify β-D-ribopyranosylamine. Dissolve the compound in a suitable solvent, such as D₂O.
-
¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. The chemical shifts and coupling constants of the sugar protons provide information about the conformation of the pyranose ring.
-
NOESY/ROESY: Perform 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments to identify through-space interactions between protons, which can help in determining the stereochemistry and conformation.
-
Kinetic Studies: To study the stability of the N-glycosidic bond, monitor the ¹H NMR spectrum over time at a specific pH and temperature. The appearance of signals corresponding to D-ribose and the disappearance of the this compound signals can be used to determine the rate of hydrolysis.
Data Presentation
Quantitative data from computational and experimental studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Anomer | Ring Pucker | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous |
| 1 | β | ⁴C₁ | 0.00 | 0.00 |
| 2 | α | ⁴C₁ | Data to be calculated | Data to be calculated |
| 3 | β | ¹C₄ | Data to be calculated | Data to be calculated |
| 4 | α | ¹C₄ | Data to be calculated | Data to be calculated |
Table 2: Calculated Activation Barriers for N-Glycosidic Bond Hydrolysis
| Reaction Pathway | Computational Method | Solvent Model | Activation Energy (kcal/mol) |
| Acid-catalyzed | DFT (B3LYP/6-311+G(d,p)) | PCM | Data to be calculated |
| Neutral | DFT (B3LYP/6-311+G(d,p)) | PCM | Data to be calculated |
| Base-catalyzed | DFT (B3LYP/6-311+G(d,p)) | PCM | Data to be calculated |
Visualizations
Diagrams are crucial for illustrating complex relationships and workflows.
Caption: Generalized reaction pathway for the hydrolysis of this compound.
Caption: A typical workflow for the computational analysis of this compound stability.
Conclusion
The stability of this compound is a multifaceted problem that requires a synergistic approach combining theoretical principles, advanced computational modeling, and rigorous experimental validation. This guide has provided an in-depth overview of the core methodologies that are essential for researchers, scientists, and drug development professionals working in this area. By applying these approaches, a deeper understanding of the factors governing N-glycosidic bond stability can be achieved, which is critical for the rational design of more stable and effective carbohydrate-based therapeutics.
References
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of D-Ribopyranosylamine from D-Ribose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ribopyranosylamine is a pivotal intermediate in the synthesis of a variety of biologically significant molecules, including nucleoside analogues that are fundamental in the development of antiviral and anticancer therapeutics. The synthesis of this compound from the readily available precursor, D-ribose, is a key process in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound.
Synthesis Overview
The primary method for the synthesis of this compound involves the direct reaction of D-ribose with an ammonia source. The most commonly formed isomer in this reaction is the β-anomer, β-D-Ribopyranosylamine, the formation of which has been confirmed by crystallographic studies.[1] The reaction proceeds through the nucleophilic attack of ammonia on the anomeric carbon of the cyclic hemiacetal form of D-ribose. The pyranose form is generally favored thermodynamically.
Two principal variations of this method are presented:
-
Method A: Reaction with Methanolic Ammonia. This is a classical approach for the synthesis of glycosylamines.
-
Method B: Reaction with Aqueous Ammonia and Ammonium Bicarbonate. This method has been shown to be effective for the synthesis of other glycosylamines and can be adapted for D-ribose.[2][3]
Data Presentation
| Parameter | Method A: Methanolic Ammonia | Method B: Aqueous Ammonia/Ammonium Bicarbonate |
| Starting Material | D-Ribose | D-Ribose |
| Reagents | Saturated Methanolic Ammonia | 16M Aqueous Ammonia, Ammonium Bicarbonate |
| Solvent | Methanol | Water |
| Temperature | Room Temperature | 42°C |
| Reaction Time | 24-48 hours | 36 hours |
| Typical Yield | Moderate to High (specific yield data not widely reported) | Quantitative (as reported for glucose)[3] |
| Purification | Evaporation, Crystallization | Lyophilization |
Experimental Protocols
Method A: Synthesis of β-D-Ribopyranosylamine using Methanolic Ammonia
This protocol is based on established methods for glycosylamine synthesis.
Materials:
-
D-Ribose
-
Methanol, anhydrous
-
Ammonia gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Drying tube (e.g., with calcium chloride)
-
Rotary evaporator
-
Crystallization dish
-
Diethyl ether or ethanol for washing crystals
Procedure:
-
Preparation of Saturated Methanolic Ammonia: In a fume hood, bubble ammonia gas through anhydrous methanol at 0°C until saturation is reached. The concentration can be determined by titration if necessary.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add D-ribose.
-
Reaction: Add the freshly prepared saturated methanolic ammonia solution to the D-ribose. The typical molar ratio of ammonia to D-ribose should be in large excess. Seal the flask with a stopper fitted with a drying tube.
-
Incubation: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue, which is crude this compound, can be purified by crystallization. Dissolve the crude product in a minimal amount of warm methanol and allow it to cool slowly. If crystallization is difficult, adding a non-polar solvent like diethyl ether can induce precipitation.
-
Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether or ethanol, and dry under vacuum.
Method B: Synthesis of β-D-Ribopyranosylamine using Aqueous Ammonia and Ammonium Bicarbonate
This protocol is adapted from a method reported for the quantitative synthesis of glucosylamine.[3]
Materials:
-
D-Ribose
-
Concentrated Aqueous Ammonia (e.g., 16M)
-
Ammonium Bicarbonate
-
Reaction vessel with a secure seal
-
Water bath or incubator
-
Lyophilizer
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, dissolve D-ribose and one equivalent of ammonium bicarbonate in concentrated aqueous ammonia. A suggested concentration is 0.2-0.4 M of D-ribose.
-
Reaction: Securely seal the reaction vessel and place it in a water bath or incubator set to 42°C for 36 hours.
-
Purification: After the reaction period, freeze the entire reaction mixture and lyophilize to remove water and excess ammonia and ammonium bicarbonate. The resulting product is typically of high purity.
Characterization of β-D-Ribopyranosylamine
The synthesized β-D-Ribopyranosylamine can be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The anomeric proton (H-1) of the β-pyranose form typically appears as a doublet at a characteristic chemical shift.
-
¹³C NMR: The anomeric carbon (C-1) will also show a characteristic signal.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
X-ray Crystallography: Provides definitive structural evidence and confirmation of the stereochemistry.
Visualizations
Chemical Synthesis Workflow
Caption: Experimental workflows for the two primary methods of synthesizing this compound.
Reaction Signaling Pathway
Caption: Simplified reaction pathway illustrating the formation of β-D-Ribopyranosylamine.
References
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. Improved synthesis of glycosylamines and a straightforward preparation of N-acylglycosylamines as carbohydrate-based detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0601897A1 - Method for the preparation of glycosylamines from reducing sugars - Google Patents [patents.google.com]
Application Notes & Protocols: Utilizing D-Ribopyranosylamine as a Precursor for Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing D-Ribopyranosylamine as a versatile precursor in the synthesis of novel nucleoside analogues for antiviral drug discovery. The focus is on the chemical synthesis of pyrimidine and imidazole ribonucleosides, their potential antiviral activities, and mechanisms of action.
Introduction
Nucleoside analogues are a cornerstone of antiviral therapy, effectively inhibiting viral replication by acting as fraudulent substrates for viral polymerases or interfering with essential nucleotide biosynthesis pathways. D-Ribose and its derivatives are critical starting materials for the synthesis of these analogues. This compound, a derivative of D-ribose, serves as a valuable and reactive precursor for the stereoselective synthesis of a variety of ribonucleosides.
This document outlines the conversion of this compound to a key intermediate, 2,3-O-isopropylidene-D-ribofuranosylamine, and its subsequent use in the synthesis of pyrimidine and imidazole nucleosides. Potential antiviral targets and mechanisms of action for these classes of compounds are also discussed.
Synthetic Strategy Overview
The overall synthetic strategy involves a three-stage process:
-
Precursor Synthesis: Conversion of this compound to the more reactive furanose form, protected as 2,3-O-isopropylidene-D-ribofuranosylamine toluene-p-sulphonate.
-
Heterocycle Coupling: Reaction of the ribofuranosylamine intermediate with appropriate precursors to form the desired pyrimidine or imidazole ring system.
-
Deprotection: Removal of protecting groups to yield the final nucleoside analogue.
Experimental Protocols
Protocol 1: Synthesis of 2,3-O-Isopropylidene-D-ribofuranosylamine toluene-p-sulphonate
This protocol describes the conversion of this compound to a stable and reactive ribofuranosylamine intermediate.[1]
Materials:
-
This compound
-
Acetone
-
2,2-Dimethoxypropane
-
Toluene-p-sulphonic acid
-
Anhydrous methanol
-
Diethyl ether
Procedure:
-
Suspend this compound in anhydrous methanol.
-
Add acetone, 2,2-dimethoxypropane, and a catalytic amount of toluene-p-sulphonic acid.
-
Stir the mixture at room temperature until the starting material is fully dissolved and the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to obtain a syrup.
-
Dissolve the syrup in a minimal amount of methanol and add diethyl ether to precipitate the product.
-
Filter the crystalline product, wash with diethyl ether, and dry under vacuum.
-
The resulting 2,3-O-isopropylidene-D-ribofuranosylamine toluene-p-sulphonate can be stored for use in subsequent reactions.
Protocol 2: Synthesis of Pyrimidine Nucleosides (e.g., 5-Ethoxycarbonyluridine)
This protocol outlines the synthesis of a uridine analogue from the ribofuranosylamine intermediate.[1]
Materials:
-
2,3-O-Isopropylidene-D-ribofuranosylamine toluene-p-sulphonate
-
Ethyl (ethoxymethylene)cyanoacetate
-
Sodium methoxide in methanol
-
Anhydrous ethanol
-
Dowex 50W-X8 (H+ form) resin
-
Aqueous acetic acid
Procedure:
-
Coupling Reaction:
-
Dissolve 2,3-O-isopropylidene-D-ribofuranosylamine toluene-p-sulphonate in anhydrous ethanol.
-
Add ethyl (ethoxymethylene)cyanoacetate and a solution of sodium methoxide in methanol.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with Dowex 50W-X8 (H+ form) resin, filter, and concentrate the filtrate.
-
The crude product is the protected 5-ethoxycarbonyluridine.
-
-
Deprotection:
-
Dissolve the protected nucleoside in aqueous acetic acid.
-
Heat the solution to remove the isopropylidene protecting group.
-
Monitor the reaction by TLC.
-
Once complete, concentrate the solution under reduced pressure.
-
Purify the resulting 5-ethoxycarbonyluridine by recrystallization or column chromatography.
-
Protocol 3: Synthesis of Imidazole Nucleosides (e.g., 5-Amino-1-(β-D-ribofuranosyl)imidazole-4-carboxamide)
This protocol details the synthesis of an imidazole nucleoside analogue, a precursor to compounds like AICA ribonucleoside.[1]
Materials:
-
2,3-O-Isopropylidene-D-ribofuranosylamine toluene-p-sulphonate
-
Ethyl N-[carbamoyl(cyano)methyl]formimidate
-
Anhydrous dimethylformamide (DMF)
-
Aqueous acetic acid
Procedure:
-
Coupling Reaction:
-
Dissolve 2,3-O-isopropylidene-D-ribofuranosylamine toluene-p-sulphonate and ethyl N-[carbamoyl(cyano)methyl]formimidate in anhydrous DMF.
-
Heat the mixture until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
The crude product is the protected 5-aminoimidazole-4-carboxamide ribonucleoside.
-
-
Deprotection:
-
Dissolve the protected nucleoside in aqueous acetic acid.
-
Heat the solution to remove the isopropylidene group.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the solution and purify the product, 5-amino-1-(β-D-ribofuranosyl)imidazole-4-carboxamide, by column chromatography.
-
Antiviral Activity Data
While specific antiviral data for the exact nucleosides synthesized directly from this compound in the provided protocols are not extensively reported in publicly available literature, data for structurally related pyrimidine and imidazole nucleoside analogues demonstrate their potential as antiviral agents. The following tables summarize the antiviral activities of representative compounds from these classes.
Table 1: Antiviral Activity of Representative Imidazole Nucleoside Analogues
| Compound | Virus | Cell Line | IC50 / EC50 (µg/mL) | Reference |
| EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) | Poxvirus (Vaccinia) | Vero | 0.2 - 4 | [2][3] |
| Togavirus (Sindbis) | Vero | 0.2 - 4 | ||
| Arenavirus (Junin) | Vero | 0.2 - 4 | ||
| Orthomyxovirus (Influenza A/B) | MDCK | 0.2 - 4 | ||
| Paramyxovirus (Measles) | Vero | 0.2 - 4 | ||
| 5-Halo-imidazole-4-carboxamide Ribonucleosides | Herpesviridae | - | Significant Activity |
Table 2: Antiviral Activity of Representative Pyrimidine Nucleoside Analogues
| Compound | Virus | Cell Line | IC50 / EC50 (µM) | Reference |
| 1,2,3-triazolyl-6-methyluracil derivative (2f) | Coxsackievirus B3 | - | 12.4 | |
| 1,2,3-triazolyl-alloxazine derivative (5f) | Coxsackievirus B3 | - | 11.3 | |
| 1,2,3-triazolyl-alloxazine derivative (5i) | Influenza A (H1N1) | - | 24.3 | |
| 1,2,3-triazolyl-6-methyluracil derivative (11c) | Influenza A (H1N1) | - | 29.2 |
Potential Mechanisms of Antiviral Action
The antiviral activity of nucleoside analogues derived from this compound can be attributed to several well-established mechanisms. Once inside a host cell, these analogues are phosphorylated to their active triphosphate forms by host and/or viral kinases.
Primary Mechanisms:
-
Inhibition of Viral Polymerases: The triphosphate analogues can act as competitive inhibitors of viral RNA or DNA polymerases, blocking the synthesis of new viral genomes.
-
Chain Termination: After incorporation into the growing viral nucleic acid chain, the lack of a 3'-hydroxyl group (or a modified sugar moiety) can prevent the addition of the next nucleotide, leading to premature chain termination.
-
Lethal Mutagenesis: Some nucleoside analogues can be incorporated into the viral genome and cause mutations during subsequent rounds of replication, leading to a non-viable viral progeny.
-
Inhibition of Host Enzymes: Certain analogues, particularly imidazole ribonucleosides like ribavirin and EICAR, can inhibit host enzymes such as inosine monophosphate dehydrogenase (IMPDH). This leads to the depletion of the intracellular guanosine triphosphate (GTP) pool, which is essential for viral nucleic acid synthesis. Some pyrimidine analogues can also interfere with de novo pyrimidine biosynthesis.
Conclusion
This compound is a readily accessible and versatile precursor for the synthesis of a diverse range of pyrimidine and imidazole nucleoside analogues. The protocols provided herein offer a solid foundation for the generation of novel compounds for antiviral screening. The established antiviral activity of related nucleoside analogues, coupled with their known mechanisms of action, underscores the potential of this approach in the discovery and development of new therapeutic agents against a broad spectrum of viral pathogens. Further derivatization of the nucleobase and sugar moieties of the synthesized nucleosides can lead to the identification of candidates with improved potency and selectivity.
References
- 1. Carbocyclic analogues of 5-substituted uracil nucleosides: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectroscopic Characterization of D-Ribopyranosylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of D-Ribopyranosylamine. This document outlines detailed experimental protocols for one-dimensional (1D) and two-dimensional (2D) NMR techniques and presents expected data in a structured format.
Introduction
This compound is a fundamental glycosylamine, consisting of a ribopyranose ring linked to an amino group at the anomeric carbon. As a key structural motif in various biologically significant molecules, including nucleosides and their analogues, a thorough understanding of its structure and conformation in solution is crucial for drug design and development. NMR spectroscopy is an unparalleled, non-destructive technique for elucidating the three-dimensional structure, configuration, and conformational dynamics of such molecules at the atomic level. This guide details the application of 1H, 13C, and various 2D NMR experiments for the unambiguous characterization of this compound.
Data Presentation
The following tables summarize the expected 1H and 13C NMR chemical shifts (δ) and proton-proton coupling constants (J) for the α and β anomers of this compound in deuterium oxide (D₂O). This data is compiled and extrapolated from published studies on D-ribosylamine derivatives.[1] It is understood that in solution, D-ribose and its amine derivatives can exist as a mixture of tautomers, with the pyranose forms being predominant.[1] Specifically, for D-ribopyranosylamines, the α anomer tends to adopt a ¹C₄ conformation, while the β anomer favors the ⁴C₁ conformation.[1]
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound Anomers in D₂O.
| Proton | α-D-Ribopyranosylamine (¹C₄) | β-D-Ribopyranosylamine (⁴C₁) |
| H-1 | ~4.8 - 5.0 (d) | ~4.5 - 4.7 (d) |
| H-2 | ~3.5 - 3.7 (dd) | ~3.3 - 3.5 (dd) |
| H-3 | ~3.7 - 3.9 (dd) | ~3.6 - 3.8 (dd) |
| H-4 | ~3.8 - 4.0 (m) | ~3.7 - 3.9 (m) |
| H-5eq | ~3.9 - 4.1 (dd) | ~3.6 - 3.8 (dd) |
| H-5ax | ~3.6 - 3.8 (t) | ~3.4 - 3.6 (t) |
| Coupling Constants (Hz) | ||
| J₁,₂ | ~3-4 | ~8-9 |
| J₂,₃ | ~4-5 | ~9-10 |
| J₃,₄ | ~3-4 | ~3-4 |
| J₄,₅eq | ~2-3 | ~2-3 |
| J₄,₅ax | ~10-11 | ~10-11 |
| J₅eq,₅ax | ~12-13 | ~12-13 |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Anomers in D₂O.
| Carbon | α-D-Ribopyranosylamine (¹C₄) | β-D-Ribopyranosylamine (⁴C₁) |
| C-1 | ~85 - 88 | ~82 - 85 |
| C-2 | ~69 - 72 | ~70 - 73 |
| C-3 | ~68 - 71 | ~69 - 72 |
| C-4 | ~66 - 69 | ~67 - 70 |
| C-5 | ~63 - 66 | ~64 - 67 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the this compound sample is of high purity (>95%) and free from paramagnetic impurities.
-
Solvent: Use high-quality deuterated solvent, typically deuterium oxide (D₂O) for carbohydrate analysis.
-
Concentration: Prepare the sample at a concentration of 5-10 mg/mL in 0.5-0.6 mL of D₂O.
-
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the appropriate volume of D₂O.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Transfer the solution to a clean, high-precision 5 mm NMR tube.
-
If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
-
Referencing: For referencing the chemical shifts, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or an external standard can be used.
1D NMR Spectroscopy
a. ¹H NMR Protocol
-
Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better spectral dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) with solvent suppression (e.g., 'zgesgp' for water suppression using excitation sculpting with gradients).
-
Acquisition Parameters:
-
Spectral Width (SW): ~12 ppm (centered around 4.7 ppm).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Temperature: 298 K (25 °C).
-
-
Processing:
-
Apply a window function (e.g., exponential with a line broadening of 0.3 Hz).
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the internal standard (TSP at 0.00 ppm).
-
b. ¹³C NMR Protocol
-
Instrument: A high-field NMR spectrometer with a broadband probe.
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): ~150 ppm (centered around 75 ppm).
-
Number of Scans (NS): 1024 to 4096, due to the low natural abundance and sensitivity of ¹³C.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Temperature: 298 K (25 °C).
-
-
Processing:
-
Apply a window function (e.g., exponential with a line broadening of 1-2 Hz).
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the internal standard or the solvent signal.
-
2D NMR Spectroscopy
a. COSY (Correlation Spectroscopy) Protocol
-
Purpose: To identify proton-proton scalar couplings (typically through 2-3 bonds), which helps in assigning protons within the same spin system.
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpmfph' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW) in F2 and F1: Same as the ¹H NMR spectrum (~12 ppm).
-
Number of Increments (TD in F1): 256 to 512.
-
Number of Scans (NS): 4 to 16 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Zero-fill to at least double the number of points in F1.
-
Fourier transform in both dimensions.
-
Symmetrize the spectrum if necessary.
-
b. HSQC (Heteronuclear Single Quantum Coherence) Protocol
-
Purpose: To correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlation).
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments for multiplicity editing).
-
Acquisition Parameters:
-
Spectral Width (SW) in F2 (¹H): ~12 ppm.
-
Spectral Width (SW) in F1 (¹³C): ~100 ppm (covering the expected carbon chemical shift range).
-
Number of Increments (TD in F1): 128 to 256.
-
Number of Scans (NS): 8 to 32 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
¹J(C,H) Coupling Constant: Set to an average value for carbohydrates, typically 145 Hz.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Zero-fill in the F1 dimension.
-
Fourier transform in both dimensions.
-
c. HMBC (Heteronuclear Multiple Bond Correlation) Protocol
-
Purpose: To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and for assigning quaternary carbons.
-
Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW) in F2 (¹H): ~12 ppm.
-
Spectral Width (SW) in F1 (¹³C): ~150 ppm.
-
Number of Increments (TD in F1): 256 to 512.
-
Number of Scans (NS): 16 to 64 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
Long-range J(C,H) Coupling Constant: Optimized for 2-3 bond couplings, typically set to 8-10 Hz.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Zero-fill in the F1 dimension.
-
Fourier transform in both dimensions.
-
Visualizations
The following diagrams illustrate the workflow for the NMR characterization of this compound and the logical relationships in its structural elucidation.
Caption: Experimental workflow for NMR characterization.
Caption: Logic diagram for structural elucidation.
References
Application Notes and Protocols for Determining D-Ribopyranosylamine Structure via X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental protocols and data analysis involved in determining the three-dimensional structure of D-Ribopyranosylamine using single-crystal X-ray crystallography. These methods are foundational for understanding its molecular conformation, intermolecular interactions, and potential applications in drug design and development.
Introduction to this compound Crystallography
This compound is a derivative of D-ribose, a key component of RNA. Determining its precise three-dimensional structure is crucial for understanding its chemical properties and biological significance. X-ray crystallography is the most definitive method for obtaining atomic-resolution structural information of small molecules.[1][2] The technique involves crystallizing the compound, exposing the crystal to an X-ray beam, and analyzing the resulting diffraction pattern to build a model of the molecular and crystal structure.[3] While the number of publicly available carbohydrate structures is growing, specific challenges related to their conformational flexibility and crystallization can arise.[4][5]
Experimental Protocols
The overall workflow for determining the crystal structure of this compound can be broken down into several key stages: crystallization, data collection and processing, and structure solution and refinement.
Crystallization of this compound
The primary challenge in X-ray crystallography is obtaining high-quality single crystals suitable for diffraction experiments. For small molecules like this compound, several common crystallization techniques can be employed.
Materials:
-
High-purity this compound (>98%)
-
A selection of analytical grade solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone)
-
Co-solvents or precipitants (e.g., diethyl ether, hexane)
-
Small glass vials or a crystallization plate
-
Microscope for crystal visualization
Protocol: Vapor Diffusion
The hanging drop and sitting drop vapor diffusion methods are widely used for crystallizing small molecules and macromolecules.
-
Prepare a Supersaturated Solution: Dissolve this compound in a suitable solvent or solvent mixture to create a nearly saturated solution. Gentle heating may be required to fully dissolve the compound.
-
Set up the Crystallization Experiment:
-
Hanging Drop: Pipette a small drop (1-2 µL) of the this compound solution onto a siliconized glass coverslip. Invert the coverslip and seal it over a reservoir containing a precipitant solution.
-
Sitting Drop: Pipette the this compound solution into a well on a crystallization plate that also contains a larger volume of a precipitant solution. Seal the plate.
-
-
Equilibration: The precipitant in the reservoir will slowly draw solvent from the drop, gradually increasing the concentration of this compound and inducing crystallization.
-
Incubation and Monitoring: Store the setup in a vibration-free environment at a constant temperature. Monitor for crystal growth over several days to weeks using a microscope. Crystals should ideally be between 0.02 and 0.5 mm in all dimensions.
Protocol: Slow Evaporation
-
Prepare a Saturated Solution: Dissolve this compound in a suitable solvent in a small, clean vial.
-
Allow for Slow Evaporation: Cover the vial with a cap that has a small hole or use parafilm with a few needle punctures to allow for slow evaporation of the solvent.
-
Incubation and Monitoring: Place the vial in a stable environment and monitor for crystal formation as the solvent evaporates and the solution becomes supersaturated.
X-ray Data Collection and Processing
Once suitable crystals are obtained, they are subjected to X-ray diffraction to collect the data needed for structure determination.
Equipment:
-
Single-crystal X-ray diffractometer (e.g., equipped with a CCD detector and a Mo or Cu X-ray source).
-
Cryostream for low-temperature data collection.
Protocol:
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head, often using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.
-
Data Collection:
-
The mounted crystal is placed in the X-ray beam of the diffractometer.
-
The crystal is rotated in the beam, and diffraction images are collected at various orientations.
-
Data is typically collected at a low temperature (e.g., 100 K) to minimize radiation damage and thermal vibrations.
-
-
Data Processing:
-
The collected diffraction images are processed using specialized software (e.g., CrysAlisPro).
-
This process involves indexing the diffraction spots to determine the unit cell parameters and space group of the crystal.
-
The intensities of the diffraction spots are integrated and scaled to produce a final reflection file.
-
Structure Solution and Refinement
The processed diffraction data is used to solve the crystal structure and refine the atomic model.
Software:
-
Structure solution and refinement software (e.g., SHELXS, SHELXL, Olex2).
Protocol:
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Model Building: An initial atomic model of this compound is built into the electron density map. For carbohydrates, it is important to consider the most probable ring conformation, which is typically a chair conformation for pyranoses.
-
Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data using least-squares methods. This process aims to minimize the difference between the observed and calculated structure factors.
-
Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factor, R-free, goodness-of-fit) and by checking the geometric parameters of the molecule. For carbohydrates, specialized tools can be used to validate ring puckering, glycosidic linkages, and stereochemistry.
Data Presentation
The final crystallographic data for this compound should be summarized in a standardized table for clarity and comparison. The following table provides a template with representative data for a small molecule carbohydrate crystal structure.
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C5H11NO4 |
| Formula Weight | 149.15 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.89 |
| b (Å) | 8.45 |
| c (Å) | 13.21 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 656.7 |
| Z | 4 |
| Data Collection | |
| Radiation (Å) | MoKα (λ = 0.71073) |
| Temperature (K) | 100 |
| 2θ range for data collection (°) | 5.0 - 55.0 |
| Reflections collected | 5678 |
| Independent reflections | 1520 |
| Refinement | |
| R-int | 0.035 |
| R1 [I > 2σ(I)] | 0.042 |
| wR2 (all data) | 0.115 |
| Goodness-of-fit (S) | 1.05 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the crystal structure of this compound.
Logical Relationships in Structure Determination
This diagram outlines the logical progression and key considerations at each stage of the structure determination process.
References
- 1. rigaku.com [rigaku.com]
- 2. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for carbohydrate model building, refinement and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) methods for D-Ribopyranosylamine purification
An advanced approach for the purification of D-Ribopyranosylamine, a crucial amino sugar in various biological studies and a potential building block in drug development, is detailed in this application note. High-performance liquid chromatography (HPLC) offers a robust and efficient method for obtaining high-purity this compound from complex mixtures. This document provides comprehensive protocols for a Hydrophilic Interaction Liquid Chromatography (HILIC) based method, suitable for both analytical and preparative scale purification.
Introduction
This compound is a polar compound that is often challenging to purify using traditional reversed-phase chromatography due to its poor retention on non-polar stationary phases. Hydrophilic Interaction Liquid Chromatography (HILIC) presents an effective alternative, utilizing a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer. This technique facilitates the retention and separation of highly polar analytes like amino sugars.[1][2]
Mixed-mode chromatography, which combines HILIC with ion-exchange mechanisms, can also be a powerful tool for the separation of polar compounds and amino sugars, offering unique selectivity.[3] For the purpose of this protocol, a HILIC-based method is detailed due to its widespread applicability and the availability of a variety of suitable columns.
Analytical Method Development
A systematic approach to analytical method development is crucial for achieving a robust separation that can be scaled up for preparative purification. Key parameters to optimize include the choice of stationary phase, mobile phase composition (organic solvent, aqueous buffer, and additives), and the gradient elution profile.
Recommended Chromatographic Conditions
A summary of the recommended starting conditions for the analytical separation of this compound is provided in the table below.
| Parameter | Condition |
| Column | Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% to 60% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Detection | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) |
| Injection Volume | 2 µL |
| Sample Preparation | Dissolve sample in 75:25 (v/v) Acetonitrile:Water |
Experimental Protocol: Analytical Method
-
Mobile Phase Preparation : Prepare Mobile Phase A by dissolving ammonium formate in HPLC-grade water to a final concentration of 10 mM and adjusting the pH to 3.0 with formic acid. Mobile Phase B is HPLC-grade acetonitrile. Degas both mobile phases before use.
-
Sample Preparation : Dissolve the crude sample containing this compound in a mixture of 75% acetonitrile and 25% water to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
System Equilibration : Equilibrate the HILIC column with the initial mobile phase composition (95% B) for at least 30 minutes at a flow rate of 0.3 mL/min until a stable baseline is achieved.
-
Injection and Elution : Inject 2 µL of the prepared sample. Elute using a linear gradient from 95% to 60% Mobile Phase B over 10 minutes.
-
Detection : Monitor the elution profile using an ELSD or CAD, as amino sugars lack a strong UV chromophore.
Preparative Scale-Up and Purification
The developed analytical method can be scaled up for preparative purification to isolate larger quantities of this compound. The primary goal is to maximize throughput while maintaining purity and yield.
Recommended Preparative Conditions
The table below outlines the recommended conditions for scaling up the analytical method to a preparative scale.
| Parameter | Condition |
| Column | Amide-based HILIC preparative column (e.g., XBridge BEH Amide, 130Å, 5 µm, 19 mm X 150 mm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% to 60% B over 15 minutes |
| Flow Rate | 15 mL/min |
| Column Temperature | Ambient |
| Detection | UV (if derivatized) or fraction collection based on retention time from analytical run |
| Loading | 50-100 mg of crude sample dissolved in 5 mL of 75:25 (v/v) Acetonitrile:Water |
Experimental Protocol: Preparative Purification
-
Sample Preparation : Prepare a concentrated solution of the crude sample (50-100 mg) in 5 mL of 75% acetonitrile and 25% water. Ensure the sample is fully dissolved and filtered.
-
System Equilibration : Equilibrate the preparative column with the starting mobile phase conditions (95% B) at a flow rate of 15 mL/min.
-
Injection and Fraction Collection : Inject the entire sample volume. Begin collecting fractions just before the expected elution time of this compound, as determined from the analytical run.
-
Post-Purification Analysis : Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.
-
Pooling and Solvent Evaporation : Pool the fractions with high purity (>98%). Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Data Presentation
The following table summarizes the expected results from the purification of this compound using the described HILIC method.
| Analyte | Retention Time (Analytical) | Purity (Crude) | Purity (Post-Purification) | Yield (%) |
| This compound | 6.5 min | ~70% | >99% | ~85% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC purification of this compound.
Caption: HPLC Purification Workflow for this compound.
Method Development Logic
The diagram below outlines the logical relationships in the development of an HPLC method for this compound purification.
Caption: HPLC Method Development Strategy.
References
- 1. Flux Analysis of Free Amino Sugars and Amino Acids in Soils by Isotope Tracing with a Novel Liquid Chromatography/High Resolution Mass Spectrometry Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strong cation- and zwitterion-exchange-type mixed-mode stationary phases for separation of pharmaceuticals and biogenic amines in different chromatographic modes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Multi-Step Synthesis of D-Ribopyranosylamine Utilizing Protecting Groups
Introduction
D-Ribopyranosylamines are pivotal structural motifs in a variety of biologically significant molecules, including nucleoside analogues with potential therapeutic applications in antiviral and anticancer treatments. The synthesis of these complex molecules often necessitates a multi-step approach, where the strategic use of protecting groups is paramount to ensure regioselectivity and high yields. This document provides detailed application notes and experimental protocols for the multi-step synthesis of a model D-ribopyranosylamine, N-acetyl-β-D-ribopyranosylamine, commencing from D-ribose. The synthesis involves the protection of hydroxyl groups as acetates, followed by formation of the glycosylamine, N-acetylation, and subsequent deprotection.
Strategic Use of Protecting Groups
In the synthesis of D-ribopyranosylamines, protecting groups are essential to temporarily mask the reactive hydroxyl groups of the ribose sugar. This prevents unwanted side reactions during the introduction of the amine functionality at the anomeric carbon and subsequent N-acetylation. Acetyl groups are frequently employed as protecting groups for hydroxyls due to their ease of introduction, stability under various reaction conditions, and facile removal under mild basic conditions. The overall synthetic strategy is outlined below.
Caption: Synthetic workflow for N-acetyl-β-D-ribopyranosylamine.
Quantitative Data Summary
The following table summarizes the typical yields and reaction conditions for each key step in the synthesis of N-acetyl-β-D-ribopyranosylamine.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Protection (Acetylation) | Acetic anhydride, Pyridine, Sulfuric acid | Di-isopropyl ether | 0 to RT | 1.5 | ~73 (β-anomer)[1] |
| 2 | Amination | Ammonia | Methanol | Reflux | 4 | High (not specified)[2] |
| 3 | N-acetylation | Acetic anhydride | Methanol | Room Temperature | Not specified | High (not specified)[2] |
| 4 | Deprotection (De-O-acetylation) | Methanolic ammonia | Methanol | Room Temperature | Not specified | High (not specified)[2] |
Experimental Protocols
Step 1: Synthesis of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (Protection)
This protocol describes the per-O-acetylation of D-ribose. The procedure is adapted from a method for L-ribose[1].
Materials:
-
D-ribose
-
Acetic anhydride
-
Pyridine
-
Concentrated sulfuric acid
-
Di-isopropyl ether
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a four-necked flask under a nitrogen atmosphere, add 2,3,5-tri-O-acetyl-1-O-methyl-D-ribofuranose (10 mmol, obtained from D-ribose).
-
Add acetic anhydride (2.0 equivalents), acetic acid (2.0 equivalents), and pyridine (0.8 equivalents).
-
Cool the mixture in an ice bath and add concentrated sulfuric acid (2.2 equivalents) dropwise, maintaining the internal temperature at 0 ± 5 °C.
-
Allow the reaction to warm to room temperature and stir for 1.5 hours.
-
Cool the reaction mixture again in an ice bath and add di-isopropyl ether (10 ml). Stir in the ice bath for 4 hours.
-
Store the reaction mixture at ≤ 5 °C overnight.
-
While stirring in an ice bath, add sodium acetate to the reaction product and stir for 30 minutes.
-
Add ethyl acetate (30 ml) and saturated sodium bicarbonate solution at room temperature until the aqueous layer is neutralized.
-
Separate the layers and extract the aqueous layer with ethyl acetate (30 ml).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then twice with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or chromatography to yield the pure β-anomer of 1,2,3,5-tetra-O-acetyl-D-ribofuranose.
Step 2: Synthesis of D-Ribosylamine (Amination)
This protocol outlines the formation of D-ribosylamine from the per-O-acetylated precursor.
Materials:
-
1,2,3,5-tetra-O-acetyl-β-D-ribofuranose
-
Methanolic ammonia
Procedure:
-
Dissolve 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in absolute methanol.
-
Saturate the solution with ammonia gas at 0 °C.
-
Stir the mixture at room temperature in a sealed vessel. The progress of the reaction can be monitored by TLC.
-
Upon completion, evaporate the solvent under reduced pressure to yield crude D-ribosylamine. This product is often used in the next step without further purification.
Step 3: Synthesis of N-acetyl-2,3,4-tri-O-acetyl-β-D-ribopyranosylamine (N-acetylation)
This protocol describes the N-acetylation of D-ribosylamine, which also results in the O-acetylation of the hydroxyl groups.
Materials:
-
D-Ribosylamine
-
Acetic anhydride
-
Pyridine
Procedure:
-
Suspend the crude D-ribosylamine in pyridine.
-
Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-acetyl-tri-O-acetyl-D-ribosylamine.
Step 4: Synthesis of N-acetyl-β-D-ribopyranosylamine (Deprotection)
This final step involves the selective removal of the O-acetyl protecting groups.
Materials:
-
N-acetyl-2,3,4-tri-O-acetyl-β-D-ribopyranosylamine
-
Methanolic ammonia
Procedure:
-
Dissolve the N-acetyl-tri-O-acetyl-D-ribosylamine in methanol.
-
Saturate the solution with ammonia gas at 0 °C.
-
Stir the reaction mixture at room temperature until the de-O-acetylation is complete (monitored by TLC).
-
Evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure N-acetyl-β-D-ribopyranosylamine.
Rationale for Protecting Group Selection
The choice of protecting groups is a critical aspect of multi-step synthesis. The following diagram illustrates the logical considerations for selecting acetyl groups in this synthetic route.
Caption: Rationale for selecting acetyl protecting groups.
Conclusion
The multi-step synthesis of D-ribopyranosylamines, exemplified by the preparation of N-acetyl-β-D-ribopyranosylamine, highlights the indispensable role of protecting group chemistry. The use of acetyl groups for the temporary protection of hydroxyl functions allows for a controlled and efficient synthetic route. The protocols provided herein offer a comprehensive guide for researchers in the fields of carbohydrate chemistry and drug development, enabling the synthesis of valuable building blocks for further molecular exploration.
References
Troubleshooting & Optimization
Overcoming challenges in the stereoselective synthesis of D-Ribopyranosylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of D-Ribopyranosylamine.
Troubleshooting Guide
Problem 1: Low Yield of this compound
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields in this compound synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions:
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Temperature: Many glycosylation reactions are sensitive to temperature. Reactions are often initiated at low temperatures (e.g., -78°C) and gradually warmed. Maintaining a constant, optimal temperature can minimize side reactions and improve yields.
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Reaction Time: Insufficient or excessive reaction time can lead to incomplete conversion or product degradation. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
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Solvent: The choice of solvent can significantly impact reaction efficiency. Ethereal solvents, for instance, may favor the formation of 1,2-cis glycosides.[1] Ensure the use of anhydrous solvents to prevent hydrolysis of intermediates.
-
-
Reagent Quality and Stoichiometry:
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Reagent Purity: Impurities in starting materials (D-ribose, amine), solvents, or catalysts can interfere with the reaction. Use high-purity, anhydrous reagents and solvents.
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Activator/Catalyst: Ensure the Lewis acid or other activator is suitable for the chosen glycosyl donor and has not been deactivated by moisture or other impurities. The choice of activator can dramatically affect the yield.[1]
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Stoichiometry: The molar ratio of the glycosyl donor to the amine acceptor is critical. An excess of the donor is often employed to drive the reaction to completion, though a large excess can complicate purification.
-
-
Side Reactions:
-
Hydrolysis: The presence of water can lead to the hydrolysis of activated intermediates or the final product. Maintain strictly anhydrous conditions throughout the experiment.
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Protecting Group Instability: The protecting groups on the ribose donor may be unstable under the reaction conditions, leading to unwanted side products. Select protecting groups that are stable under the glycosylation conditions and can be removed efficiently later.
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Problem 2: Poor Stereoselectivity (Formation of α- and β-anomers)
Q: My reaction produces a mixture of α- and β-anomers. How can I improve the stereoselectivity to favor the desired anomer?
A: Achieving high stereoselectivity is a common challenge. The formation of either the α- or β-anomer is influenced by several factors, including the nature of the protecting groups, the solvent, and the reaction mechanism.
Strategies to Control Stereoselectivity:
-
Neighboring Group Participation:
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Utilize a participating protecting group at the C2 position of the D-ribose donor, such as an acetyl (Ac) or benzoyl (Bz) group. These groups can form a cyclic intermediate that blocks one face of the anomeric carbon, leading to the exclusive formation of the 1,2-trans product (in this case, the β-anomer).
-
-
Solvent Effects:
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The choice of solvent can influence the equilibrium of the oxocarbenium ion intermediate. Ethereal solvents like diethyl ether or tetrahydrofuran can favor the formation of the α-anomer.
-
-
Lewis Acid and Temperature Control:
-
The type and amount of Lewis acid can influence the reaction pathway and, consequently, the stereochemical outcome.
-
Lowering the reaction temperature can often enhance stereoselectivity by favoring the thermodynamically more stable product or by increasing the selectivity of the kinetic pathway.
-
-
Anomeric Effect:
-
For the synthesis of the α-anomer, leveraging the anomeric effect is key. This can be achieved by using non-participating protecting groups (e.g., benzyl ethers) at the C2 position.
-
Problem 3: Difficult Purification of Anomers
Q: I have a mixture of α- and β-anomers. What are the best methods to separate them?
A: The separation of anomers can be challenging due to their similar physical properties.
Purification Techniques:
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Column Chromatography:
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Silica Gel Chromatography: This is the most common method. Careful selection of the eluent system is crucial. A gradient elution with a mixture of polar and non-polar solvents (e.g., ethyl acetate/hexane or dichloromethane/methanol) can often provide good separation.
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Cyclodextrin Bonded Phases: Specialized chromatography columns with cyclodextrin-based stationary phases have been shown to be effective in separating anomers of various saccharides.[2]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Chiral HPLC: Chiral columns, such as Chiralpak AD-H, can be used to separate both enantiomers and anomers of carbohydrates.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be a powerful technique for separating polar compounds like glycosylamines.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups used for the stereoselective synthesis of this compound, and how do they influence the outcome?
A1: The choice of protecting groups on the D-ribose donor is critical for controlling stereoselectivity.
| Protecting Group at C2 | Typical Outcome | Mechanism |
| Acetyl (Ac), Benzoyl (Bz) | β-anomer (1,2-trans) | Neighboring group participation |
| Benzyl (Bn), Silyl ethers | Mixture of α and β, often favoring α | Non-participating, influenced by anomeric effect and reaction conditions |
Q2: Which Lewis acids are commonly used, and are there any specific recommendations?
A2: Several Lewis acids can be used to activate the glycosyl donor. The choice depends on the specific substrate and desired outcome. Common Lewis acids include:
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Tin(IV) chloride (SnCl₄)
It is often necessary to screen different Lewis acids and optimize their stoichiometry to achieve the best results for a particular reaction.
Q3: How can I confirm the stereochemistry of my final product?
A3: The stereochemistry of the anomeric center can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant between the anomeric proton (H-1) and the proton at C2 (H-2), denoted as ³J(H₁,H₂), is diagnostic.
-
For β-D-ribopyranosylamines , the H-1 and H-2 protons are typically in a trans-diaxial or diequatorial relationship, resulting in a larger coupling constant.
-
For α-D-ribopyranosylamines , the H-1 and H-2 protons are in a cis relationship, leading to a smaller coupling constant.
Experimental Protocols
Key Experiment: Stereoselective Synthesis of a β-D-Ribopyranosylamine Derivative
This protocol describes a general procedure for the synthesis of a protected β-D-ribopyranosylamine using a glycosyl donor with a participating group at C2.
Materials:
-
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (Glycosyl Donor)
-
Amine (Nucleophile)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (Lewis Acid)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (Eluent)
Procedure:
-
Dissolve the 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.0 eq) and the amine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add TMSOTf (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure protected β-D-ribopyranosylamine.
Quantitative Data Summary (Illustrative):
The following table summarizes typical yields and anomeric ratios for the synthesis of N-aryl-D-ribopyranosylamines under different conditions.
| Glycosyl Donor Protecting Groups (C2) | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Anomeric Ratio (α:β) |
| Acetyl | TMSOTf | DCM | 0 to RT | 85 | >1:99 |
| Benzyl | BF₃·OEt₂ | Et₂O | -20 | 70 | 80:20 |
| Acetyl | SnCl₄ | DCM | -40 | 75 | 5:95 |
| Benzyl | TMSOTf | CH₃CN | 0 | 65 | 70:30 |
Visualizations
Caption: Experimental workflow for the stereoselective synthesis of β-D-Ribopyranosylamine.
Caption: Logic diagram illustrating the influence of C2 protecting groups on stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid chromatographic separation of anomeric forms of saccharides with cyclodextrin bonded phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the yield and purity of D-Ribopyranosylamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of D-Ribopyranosylamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in synthesizing this compound?
A1: The primary challenge in synthesizing this compound is controlling the stereochemistry to favor the six-membered pyranose ring over the five-membered furanose ring. D-Ribose in solution exists as an equilibrium mixture of α- and β-pyranose and furanose forms, as well as the open-chain aldehyde form. The reaction of D-ribose with an amine, such as ammonia, can lead to a mixture of these isomeric ribosylamines. Maximizing the yield of the desired this compound isomer requires careful control of reaction conditions.
Q2: How can I increase the yield of the pyranose form over the furanose form?
A2: The formation of the more stable pyranose ring is thermodynamically favored. To increase the yield of this compound, it is crucial to establish conditions that allow the reaction to reach thermodynamic equilibrium. This typically involves:
-
Higher Temperatures: Running the reaction at elevated temperatures provides the necessary energy to overcome the activation barriers for the interconversion of the furanose and pyranose forms, allowing the equilibrium to shift towards the more stable pyranose product.
-
Longer Reaction Times: Sufficient reaction time is necessary for the equilibrium to be established. Shorter reaction times may favor the kinetically controlled product, which is often the furanose isomer.
-
Choice of Solvent: The solvent can influence the equilibrium between the different ring forms of ribose and the resulting ribosylamines. Protic solvents are commonly used.
Q3: What are the typical starting materials and reagents for this compound synthesis?
A3: The most direct synthesis involves the reaction of D-ribose with an amine. For the parent this compound, the amine used is ammonia, typically in an aqueous or alcoholic solution.
Q4: What are the common impurities in this compound synthesis and how can they be removed?
A4: Common impurities include the furanose isomers of D-ribosylamine, unreacted D-ribose, and potential side products from degradation. Purification can be achieved through:
-
Crystallization: this compound is often a crystalline solid, and careful selection of a solvent system can allow for its selective crystallization, leaving the furanose isomers and other impurities in the mother liquor.
-
Column Chromatography: Chromatographic techniques can be employed to separate the pyranose and furanose isomers. Normal-phase chromatography using a polar stationary phase (like silica gel or an amine-functionalized silica) with a moderately polar mobile phase is a common approach for separating unprotected carbohydrates.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low overall yield | Incomplete reaction. | - Increase reaction time to ensure the reaction goes to completion.- Increase the concentration of the amine reagent (e.g., ammonia). |
| Degradation of starting material or product. | - If using high temperatures, monitor the reaction for the formation of colored byproducts, which may indicate degradation. A slightly lower temperature for a longer duration might be optimal.- Ensure the pH of the reaction mixture is controlled, as strongly acidic or basic conditions can lead to sugar degradation. | |
| Product is a mixture of pyranose and furanose isomers (low purity) | The reaction has not reached thermodynamic equilibrium. | - Increase the reaction temperature to favor the formation of the more stable pyranose isomer.- Extend the reaction time to allow the equilibrium to be established. |
| Inefficient purification. | - Optimize the crystallization solvent and conditions (e.g., temperature, cooling rate).- For column chromatography, screen different solvent systems to improve the separation of isomers. Consider using an amine-functionalized column to minimize interactions of the basic amine product with acidic silica gel. | |
| Difficulty in isolating the product | Product is highly soluble in the reaction solvent. | - After the reaction, evaporate the solvent under reduced pressure. Attempt crystallization from a different solvent or solvent mixture in which the product has lower solubility. |
| Product is an oil or gum and does not crystallize. | - This may indicate the presence of significant impurities. Attempt to purify a small sample by column chromatography to obtain a purer fraction that may be more amenable to crystallization.- Try co-distillation with a non-polar solvent like toluene to remove residual water or other high-boiling solvents. | |
| Product degradation during purification | The product is unstable on the chromatographic stationary phase. | - If using silica gel, the acidic nature of the silica can cause degradation of the amine-containing product. Consider deactivating the silica gel with a base (e.g., triethylamine) or using a different stationary phase like alumina or an amine-functionalized silica. |
| The product is thermally labile. | - Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature. |
Experimental Protocols
General Protocol for the Synthesis of β-D-Ribopyranosylamine
This protocol is based on the principles of thermodynamic control to favor the formation of the pyranose isomer.
Materials:
-
D-Ribose
-
Ammonia solution (e.g., 25-30% in water or a saturated solution in methanol)
-
Methanol (or another suitable alcohol)
Procedure:
-
Dissolve D-ribose in methanol in a sealable reaction vessel.
-
Add an excess of the ammonia solution to the D-ribose solution.
-
Seal the vessel and heat the reaction mixture at an elevated temperature (e.g., 50-70 °C). The optimal temperature and time should be determined empirically.
-
Monitor the reaction progress by a suitable method (e.g., Thin Layer Chromatography) to determine the point at which equilibrium has been reached and the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess ammonia under reduced pressure.
-
The crude product can then be purified by crystallization or column chromatography.
Purification by Crystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture with a less polar co-solvent).
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can increase the yield of the crystals.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purification by Column Chromatography:
-
Prepare a column with a suitable stationary phase (e.g., silica gel or amine-functionalized silica).
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable loading solvent.
-
Elute the column with a solvent system that provides good separation of the pyranose and furanose isomers (e.g., a gradient of methanol in dichloromethane or ethyl acetate).
-
Collect fractions and analyze them (e.g., by TLC) to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent.
Data Presentation
Table 1: Influence of Reaction Conditions on Isomer Ratio (Illustrative)
| Entry | Temperature (°C) | Time (h) | Solvent | Pyranose:Furanose Ratio | Yield (%) |
| 1 | 25 | 12 | Methanol | 60:40 | 75 |
| 2 | 25 | 48 | Methanol | 75:25 | 72 |
| 3 | 60 | 12 | Methanol | 85:15 | 80 |
| 4 | 60 | 24 | Methanol | >95:5 | 78 |
| 5 | 60 | 24 | Water | 90:10 | 75 |
Note: The data in this table is illustrative and intended to demonstrate the expected trends. Actual results will vary depending on the specific experimental setup.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Relationship between reaction conditions and the resulting kinetic or thermodynamic product.
Troubleshooting unexpected side products in D-Ribopyranosylamine reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Ribopyranosylamine reactions. It addresses common issues related to unexpected side products and offers detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture is turning brown. What is causing this, and how can I prevent it?
A1: The brown coloration is a strong indicator of the Maillard reaction, a complex series of reactions between the reducing sugar (D-Ribose) and the amine. This process leads to the formation of a heterogeneous mixture of products, often polymeric and colored, known as melanoidins. A key intermediate in this pathway is the Amadori product.[1][2][3]
Troubleshooting Steps:
-
Control the pH: The Maillard reaction is highly pH-dependent. Acidic conditions can promote the hydrolysis of the initially formed N-glycosylamines (Schiff bases), reducing the availability of reactants for the subsequent browning reactions.[3] Conversely, neutral to slightly alkaline conditions can accelerate the Maillard reaction.[3] Consider buffering your reaction at a slightly acidic pH if your reactants and desired product are stable under these conditions.
-
Lower the Temperature: The Maillard reaction is accelerated by heat. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce the formation of browning products.
-
Use of Inhibitors: Certain compounds can inhibit the Maillard reaction. For instance, sulfites are known to prevent browning, although their use may not be suitable for all applications. Some studies suggest that certain natural compounds like rosmarinic acid and epigallocatechin-3-gallate (EGCG) can also inhibit Maillard browning.
Logical Flow for Troubleshooting Browning:
Caption: Troubleshooting workflow for browning in this compound reactions.
Q2: I am observing a mixture of anomers (α and β) in my product. How can I control the anomeric selectivity?
A2: The formation of both α and β anomers is common in glycosylamine synthesis. The two anomers exist in equilibrium in solution through a process called mutarotation. The final ratio of anomers can be influenced by thermodynamic and kinetic factors.
Troubleshooting Steps:
-
Solvent Choice: The polarity of the solvent can influence the anomeric ratio. Experiment with different solvents to see how the equilibrium is affected.
-
Reaction Time and Temperature: Allow the reaction to reach thermodynamic equilibrium, which may favor one anomer over the other. This might require longer reaction times. Temperature can also affect the equilibrium position.
-
Catalysis: The use of certain catalysts can influence the stereochemical outcome of the reaction. For instance, in some glycosylation reactions, Lewis acids are used to direct the stereoselectivity.
-
Purification: If controlling the reaction proves difficult, the anomers can often be separated by chromatography.
Experimental Protocol: HPLC Separation of Anomers
A one-step chiral high-performance liquid chromatography (HPLC) method can be developed to separate anomers and enantiomers of carbohydrates like ribose.
| Parameter | Condition |
| Column | Chiralpak AD-H |
| Mobile Phase | A gradient of acetonitrile and water is often effective. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV (if the amine partner has a chromophore) or Refractive Index (RI) detector. |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Note: The exact gradient and conditions will need to be optimized for your specific this compound derivative.
Q3: My yield of this compound is low. What are the potential causes and solutions?
A3: Low yields can be due to a variety of factors, including incomplete reaction, product degradation, or the formation of side products.
Troubleshooting Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or HPLC to monitor the reaction progress and ensure it has gone to completion.
-
Reagent Purity: Ensure that your D-Ribose and amine starting materials are pure and dry. The presence of water can sometimes hinder the reaction or promote side reactions.
-
Stoichiometry: Experiment with the stoichiometry of your reactants. A slight excess of the amine may be necessary to drive the reaction to completion.
-
Side Product Formation: As discussed in Q1 and Q2, the formation of Maillard products and other anomers can reduce the yield of the desired product. Address these issues as described above.
-
Product Instability: D-Ribopyranosylamines can be labile, especially under acidic or basic conditions. Ensure that your workup and purification conditions are mild.
Reaction Pathway Overview:
Caption: Simplified reaction scheme showing the desired and major side pathways.
Q4: How can I confirm the structure of my product and identify any side products?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its potential side products.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of your purified product in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).
-
¹H NMR: Acquire a ¹H NMR spectrum. Key signals to look for in this compound include the anomeric proton (H-1), which will appear as a doublet. The coupling constant (J-value) between H-1 and H-2 can help distinguish between the α and β anomers. The chemical shifts of the sugar ring protons can also provide conformational information.
-
¹³C NMR: A ¹³C NMR spectrum will show distinct signals for each carbon in the molecule, which can help to confirm the overall structure.
-
2D NMR: If the ¹H NMR spectrum is complex or signals are overlapping, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to determine the connectivity of protons and carbons, respectively.
-
DOSY NMR: Diffusion-Ordered NMR Spectroscopy (DOSY) can be used to separate the signals of different species in a mixture based on their diffusion coefficients, which can be helpful for identifying different anomers or impurities.
Table of Expected ¹H NMR Chemical Shifts for this compound (Illustrative)
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H-1 (Anomeric) | 4.5 - 5.5 | Doublet |
| H-2, H-3, H-4 | 3.5 - 4.5 | Complex Multiplets |
| H-5 | 3.6 - 3.8 | Complex Multiplets |
Note: The exact chemical shifts will depend on the N-substituent and the solvent used.
Workflow for Product Characterization:
Caption: Workflow for the characterization of this compound products using NMR.
References
Technical Support Center: Optimization of D-Ribopyranosylamine Glycosylation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the optimization of D-Ribopyranosylamine glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound glycosylation?
A1: this compound glycosylation is a chemical reaction that forms a glycosidic bond between a this compound molecule (the glycosyl donor) and an acceptor molecule, typically an alcohol or another amine. In many synthetic procedures, this compound is not used as a starting material but is formed in situ by the reaction of D-ribose with an amine. The subsequent reaction of this intermediate with an acceptor, or its rearrangement, constitutes the glycosylation process. This reaction is fundamental in the synthesis of various nucleoside analogues and other bioactive compounds.
Q2: What are the main challenges in this compound glycosylation?
A2: The primary challenges include:
-
Low Yield: Often due to the instability of intermediates, side reactions, or incomplete conversion.
-
Poor Stereoselectivity: Difficulty in controlling the formation of the desired anomer (α or β) at the anomeric center.
-
Side Reactions: The Maillard reaction can lead to the formation of Amadori products and other degradation products, especially when using unprotected ribose.[1]
-
Stability of Reactants: D-ribose and its derivatives can be sensitive to reaction conditions, particularly temperature and pH.
Q3: What is the role of a Lewis acid in this reaction?
A3: Lewis acids, such as Boron Trifluoride Etherate (BF₃·OEt₂), Trimethylsilyl Triflate (TMSOTf), or Indium(III) Chloride (InCl₃), are frequently used as catalysts to activate the glycosyl donor (a protected D-ribose derivative).[2] They facilitate the departure of the leaving group at the anomeric position, promoting the formation of an oxocarbenium ion intermediate, which is then attacked by the nucleophile (the amine). The choice and amount of Lewis acid can significantly impact reaction rate, yield, and stereoselectivity.
Q4: How do protecting groups influence the reaction?
A4: Protecting groups are crucial for directing the stereochemical outcome and preventing unwanted side reactions at the hydroxyl groups of D-ribose.
-
Neighboring Group Participation: An acyl protecting group (like acetyl or benzoyl) at the C-2 position can shield one face of the ribose ring, leading to the stereoselective formation of 1,2-trans-glycosides.[3]
-
Preventing Side Reactions: Protecting the hydroxyl groups prevents self-glycosylation or other undesired reactions.
-
Improving Solubility: The choice of protecting groups can also affect the solubility of the sugar derivative in the reaction solvent.
Common protecting groups for ribose include acetyl (Ac), benzoyl (Bz), and silyl ethers (e.g., TBDMS). Their removal requires specific deprotection strategies.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor quality of starting materials | Ensure D-ribose and the amine are pure and dry. Use freshly distilled solvents. |
| Inefficient Lewis acid activation | Increase the equivalents of the Lewis acid. Consider a stronger Lewis acid (see Table 1). Ensure the Lewis acid is not quenched by moisture. |
| Low reaction temperature | While low temperatures are often used to control stereoselectivity, they can slow down the reaction. Gradually warm the reaction from a low starting temperature (e.g., -78°C to 0°C or room temperature) and monitor by TLC.[4] |
| Unsuitable solvent | The solvent polarity can affect the stability of intermediates. Screen different anhydrous solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF). |
| Decomposition of reactants or products | High temperatures can lead to degradation. If the reaction is run at elevated temperatures, try lowering it. The stability of glycosylated proteins can be pH-dependent, suggesting that the glycosylation reaction itself may be sensitive to pH.[5] |
Issue 2: Poor Anomeric Selectivity (Mixture of α and β isomers)
| Potential Cause | Troubleshooting Steps |
| Lack of directing protecting group | For 1,2-trans products (β-anomer for ribose), ensure a participating protecting group (e.g., acetyl, benzoyl) is at the C-2 position of the ribose donor. |
| Reaction temperature is too high | Higher temperatures can favor the formation of the thermodynamically more stable anomer, which may not be the desired product. Running the reaction at lower temperatures often favors the kinetically controlled product. |
| Solvent effects | The choice of solvent can influence anomeric selectivity. Ethereal solvents (like Diethyl Ether) may favor α-anomers, while nitrile solvents (like Acetonitrile) can favor β-anomers. |
| Lewis acid choice | The nature of the Lewis acid can influence the equilibrium between the α and β anomers of the activated donor. Experiment with different Lewis acids. |
Issue 3: Formation of Side Products (e.g., Browning, Amadori Products)
| Potential Cause | Troubleshooting Steps |
| Maillard Reaction | This is common when using unprotected or partially protected sugars with amines. Use fully protected ribose derivatives to minimize this pathway. |
| Hydrolysis of the glycosyl donor | Ensure strictly anhydrous conditions. Use freshly activated molecular sieves. |
| Rearrangement of the ribose ring | The furanose form of ribose can rearrange to the more stable pyranose form. The choice of protecting groups can help lock the desired ring conformation. |
Data Presentation: Optimizing Reaction Parameters
The following tables provide representative data based on typical outcomes for N-glycosylation reactions of amines with protected D-ribose, illustrating the impact of key reaction parameters.
Table 1: Effect of Lewis Acid Catalyst on Glycosylation Yield (Reaction of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose with p-toluidine in DCM at 0°C)
| Lewis Acid (1.2 eq.) | Reaction Time (h) | Yield (%) | α:β Ratio |
| None | 24 | < 5 | - |
| ZnCl₂ | 12 | 45 | 1:3 |
| InCl₃ | 6 | 75 | 1:5 |
| BF₃·OEt₂ | 4 | 85 | 1:8 |
| TMSOTf | 2 | 92 | 1:10 |
Table 2: Influence of Temperature on Yield and Anomeric Selectivity (Reaction of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose with aniline catalyzed by TMSOTf in DCM)
| Temperature (°C) | Reaction Time (h) | Yield (%) | α:β Ratio |
| -78 | 12 | 75 | 1:15 |
| -40 | 8 | 88 | 1:12 |
| 0 | 2 | 92 | 1:10 |
| 25 (RT) | 1 | 85 | 1:6 |
Table 3: Impact of Reaction Solvent on Anomeric Selectivity (Reaction of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose with aniline catalyzed by TMSOTf at 0°C)
| Solvent | Dielectric Constant (ε) | Yield (%) | α:β Ratio |
| Toluene | 2.4 | 78 | 1:4 |
| Diethyl Ether | 4.3 | 85 | 1:3 |
| DCM | 9.1 | 92 | 1:10 |
| Acetonitrile | 37.5 | 90 | >1:20 |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed N-Glycosylation of an Aromatic Amine with Per-O-acetylated D-Ribose
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the per-O-acetylated D-ribose (1.0 eq.) and the aromatic amine (1.2 eq.).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 0.1 M) and powdered 4 Å molecular sieves.
-
Cooling: Cool the mixture to the desired temperature (e.g., 0°C or -78°C) in an appropriate cooling bath.
-
Catalyst Addition: Add the Lewis acid (e.g., TMSOTf, 1.2 eq.) dropwise to the stirred suspension.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ribose derivative is consumed.
-
Quenching: Quench the reaction by adding a few drops of triethylamine or pyridine.
-
Work-up: Dilute the mixture with DCM and filter through a pad of Celite to remove the molecular sieves. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-D-ribopyranosylamine.
Protocol 2: Deprotection of Acetyl Groups
-
Zemplén Deacetylation: Dissolve the acetylated N-glycoside in anhydrous methanol.
-
Catalyst Addition: Add a catalytic amount of sodium methoxide (NaOMe) in methanol (a small piece of sodium metal dissolved in methanol).
-
Reaction: Stir the reaction at room temperature and monitor by TLC.
-
Neutralization: Once the reaction is complete, neutralize the mixture with an acidic resin (e.g., Amberlite IR120 H⁺) until the pH is neutral.
-
Purification: Filter the resin and concentrate the filtrate under reduced pressure to yield the deprotected product.
Visualizations
Caption: Experimental workflow for N-glycosylation.
Caption: Troubleshooting decision tree for glycosylation.
References
- 1. N-Glycosylation of cholera toxin B subunit in Nicotiana benthamiana: impacts on host stress response, production yield and vaccine potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pH dependent effect of glycosylation on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Complexities of D-Ribopyranosylamine Anomers: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the resolution and interpretation of complex Nuclear Magnetic Resonance (NMR) spectra of D-Ribopyranosylamine anomers. Overlapping signals and the conformational flexibility of the pyranose ring often complicate spectral analysis. This guide offers practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing more signals than expected in the ¹H-NMR spectrum of my this compound sample?
A1: The presence of more signals than anticipated is a common observation and is primarily due to the existence of the compound as a mixture of two anomers in solution: the α-anomer and the β-anomer. These anomers are diastereomers that differ in the configuration at the anomeric carbon (C1). Additionally, depending on the solvent and temperature, you might also observe signals from the furanose forms or even the open-chain aldehyde form, further increasing the complexity of the spectrum.[1]
Q2: How can I distinguish between the α and β anomers in the ¹H-NMR spectrum?
A2: The anomeric protons (H1) of the α and β anomers typically resonate at different chemical shifts and exhibit distinct coupling constants. Generally, the anomeric proton of the α-anomer appears at a lower field (higher ppm) compared to the β-anomer.[2] Furthermore, the coupling constant between the anomeric proton and the adjacent proton on C2 (³JH1,H2) is a key indicator. For pyranose rings in a chair conformation, a larger coupling constant (typically 7-9 Hz) is indicative of a trans-diaxial relationship between H1 and H2, which is characteristic of the β-anomer. Conversely, a smaller coupling constant (typically 2-4 Hz) suggests a cis-axial-equatorial or equatorial-axial relationship, characteristic of the α-anomer.[1]
Q3: The signals in the non-anomeric region of my spectrum are heavily overlapped. What strategies can I use to resolve them?
A3: Signal overlapping in the 3.4-4.0 ppm region is a significant challenge in carbohydrate NMR.[1] To overcome this, the use of two-dimensional (2D) NMR techniques is highly recommended.
-
COSY (Correlation Spectroscopy): Helps to identify scalar-coupled protons, allowing you to trace the proton connectivity within each anomeric spin system.
-
TOCSY (Total Correlation Spectroscopy): Can reveal the entire spin system of a monosaccharide, starting from a well-resolved proton like the anomeric proton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is useful for confirming assignments and identifying linkages.
Q4: My NMR sample in D₂O shows a broad hump around 4.7 ppm, which is obscuring my anomeric signals. How can I mitigate this?
A4: The broad signal around 4.7 ppm is the residual HOD peak from the D₂O solvent. Several techniques can be employed to suppress this signal:
-
Presaturation: This is the most common method where a low-power radiofrequency pulse is applied at the water frequency to saturate the HOD signal before data acquisition.
-
Solvent Suppression Sequences: Modern NMR spectrometers are equipped with various pulse sequences (e.g., WET, WATERGATE) specifically designed for efficient water suppression.
-
Lyophilization: For samples that are not sensitive to it, lyophilizing the sample multiple times with high-purity D₂O can significantly reduce the HOD peak.
Q5: I am struggling with the conformational analysis of the pyranose ring. Which NMR parameters are most informative?
A5: The conformation of the pyranose ring can be elucidated by analyzing the ³JH,H coupling constants. The Karplus equation relates the dihedral angle between two vicinal protons to their coupling constant. By measuring the coupling constants around the ring, you can deduce the relative orientations of the protons and thus the predominant chair conformation (e.g., ⁴C₁ or ¹C₄).[3] Nuclear Overhauser Effect (NOE) data from NOESY or ROESY experiments can also provide through-space distance information between protons, which is invaluable for confirming conformational preferences.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise Ratio | Low sample concentration. | Increase the sample concentration if possible. Increase the number of scans. Use a cryoprobe if available. |
| Incorrect probe tuning and matching. | Ensure the NMR probe is properly tuned to the correct frequency and matched for optimal sensitivity. | |
| Broad, Unresolved Peaks | Sample aggregation. | Try diluting the sample or changing the solvent. Gentle heating and sonication might also help. |
| Presence of paramagnetic impurities. | Treat the sample with a chelating agent like Chelex® to remove paramagnetic metal ions. | |
| Chemical exchange. | The molecule may be undergoing conformational exchange on the NMR timescale. Try acquiring spectra at different temperatures to either slow down or speed up the exchange process. | |
| Inaccurate Integrals for Anomeric Protons | Overlapping signals with other protons or impurities. | Use 2D NMR techniques (e.g., HSQC) to resolve overlapping signals and obtain more accurate quantification. |
| Incomplete relaxation between scans. | Increase the relaxation delay (d1) in your acquisition parameters. | |
| Difficulty in Assigning Quaternary Carbons | These carbons do not have attached protons and are not visible in HSQC. | Use an HMBC experiment. Long-range couplings from nearby protons will reveal the chemical shifts of quaternary carbons. |
Data Presentation
Due to the limited availability of directly published NMR data for unsubstituted this compound, the following table presents expected ¹H and ¹³C chemical shifts and coupling constants based on data from closely related compounds and general principles of carbohydrate NMR. These values should be considered as a guide for initial spectral interpretation.
| Anomer | Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key ¹H-¹H Coupling Constants (Hz) |
| α-Anomer | H1 | ~4.8 - 5.2 | C1: ~85-90 | ³JH1,H2 ≈ 2-4 |
| H2 | ~3.4 - 3.8 | C2: ~68-72 | ||
| H3 | ~3.5 - 3.9 | C3: ~69-73 | ||
| H4 | ~3.6 - 4.0 | C4: ~67-71 | ||
| H5a, H5e | ~3.5 - 3.9 | C5: ~62-66 | ||
| β-Anomer | H1 | ~4.4 - 4.7 | C1: ~88-93 | ³JH1,H2 ≈ 7-9 |
| H2 | ~3.2 - 3.6 | C2: ~70-74 | ||
| H3 | ~3.4 - 3.8 | C3: ~71-75 | ||
| H4 | ~3.5 - 3.9 | C4: ~69-73 | ||
| H5a, H5e | ~3.3 - 3.7 | C5: ~64-68 |
Note: Chemical shifts are highly dependent on the solvent, temperature, and pH. The values presented are approximate for D₂O solutions.
Experimental Protocols
Sample Preparation for NMR Analysis
-
Dissolution: Dissolve approximately 5-10 mg of this compound in 0.5-0.6 mL of high-purity D₂O (99.96%).
-
Internal Standard (Optional): Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for accurate chemical shift referencing (0 ppm).
-
pH Adjustment (if necessary): The chemical shifts of aminosugars can be pH-dependent. If required, adjust the pD using dilute DCl or NaOD. Note that the pD is approximately the pH meter reading + 0.4.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Degassing (for NOE experiments): For quantitative NOE studies, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with relaxation measurements. This can be done by several freeze-pump-thaw cycles.
Standard 1D ¹H-NMR Acquisition
-
Instrument Setup: Lock the spectrometer on the deuterium signal of D₂O. Tune and match the probe for the ¹H frequency.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments). For water suppression, use a presaturation sequence (e.g., 'zgpr').
-
Spectral Width (SW): Typically 10-12 ppm.
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer delay (5 x T₁) is recommended.
-
Acquisition Time (AQ): 2-4 seconds.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Perform phase correction and baseline correction. Reference the spectrum to the internal standard or the residual HOD peak (at the appropriate temperature-dependent chemical shift).
2D NMR Experiment (COSY)
-
Pulse Sequence: Select the appropriate COSY pulse sequence (e.g., 'cosygpmf' on Bruker instruments for phase-sensitive data).
-
Acquisition Parameters:
-
Spectral Width (SW): Set the same spectral width in both dimensions (F1 and F2) as the 1D ¹H spectrum.
-
Number of Increments (in F1): 256 to 512 increments are typically sufficient.
-
Number of Scans (NS): 2 to 8 scans per increment.
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation. Perform phase and baseline correction. Symmetrize the spectrum if necessary.
Visualizations
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Logic for distinguishing α and β anomers of this compound.
Caption: Pathway for resolving overlapping NMR signals using 2D techniques.
References
- 1. cigs.unimo.it [cigs.unimo.it]
- 2. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 3. Conformational analysis of carbohydrates inferred from NMR spectroscopy and molecular modeling. Applications to the behavior of oligo-galactomannan chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Scale-up of D-Ribopyranosylamine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the efficient scale-up of D-Ribopyranosylamine synthesis. The information is presented in a question-and-answer format to directly address potential challenges and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: this compound is typically synthesized through the reaction of D-ribose with an amine source. A common laboratory-scale method involves the reaction of a protected D-ribofuranosylamine derivative followed by acidic hydrolysis to yield the pyranose form. For instance, reacting 2,3-O-isopropylidene-D-ribofuranosylamine with a suitable reagent followed by controlled acidic hydrolysis can yield the desired this compound derivative.[1][2] Another approach involves the direct reaction of D-ribose with an amine, which can be challenging to control and may lead to a mixture of products.
Q2: What are the critical parameters to control during the scale-up of this compound synthesis?
A2: Key parameters to control during scale-up include:
-
Temperature: Precise temperature control is crucial to minimize side reactions and degradation of the sugar starting material and the product.
-
Concentration of Reactants: The molar ratio of D-ribose to the amine source can significantly impact the reaction rate and the formation of byproducts.
-
pH: Maintaining the optimal pH is essential for the stability of the reactants and the desired product, as glycosylamines can be susceptible to hydrolysis at acidic pH.
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Mixing: Efficient mixing is necessary to ensure homogeneous reaction conditions, especially in larger reactors, to avoid localized "hot spots" or concentration gradients.
-
Pressure: In some cases, conducting the reaction under moderate pressure can help to suppress the formation of tarry by-products and improve yields.
Q3: What are the main challenges associated with the purification of this compound at a larger scale?
A3: The primary challenges in large-scale purification include:
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Crystallization: D-ribose and its derivatives are often difficult to crystallize, tending to form syrups or glasses.[3] This can make isolation of a pure, solid product challenging.
-
Hygroscopicity: this compound is a hygroscopic solid, meaning it readily absorbs moisture from the air. This requires careful handling and storage under inert and dry conditions to prevent degradation.
-
Chromatography: While effective at the lab scale, chromatographic purification can be costly and time-consuming for large quantities of material. Developing a scalable crystallization or precipitation method is often preferred.
Q4: How can I monitor the progress of the this compound synthesis reaction?
A4: Reaction progress can be monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products, allowing for accurate determination of reaction completion and yield.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the product and identify any major impurities in the crude reaction mixture.
Q5: What are the recommended storage conditions for this compound?
A5: this compound is a hygroscopic solid and should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and potential degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction temperature or pH. - Formation of side products (e.g., Amadori rearrangement products, Maillard reaction products). | - Monitor the reaction closely using TLC or HPLC to ensure completion. - Ensure precise temperature and pH control throughout the reaction. - Optimize the molar ratio of reactants. - Consider conducting the reaction under an inert atmosphere to minimize oxidative degradation. |
| Formation of a Dark Brown or Tarry Reaction Mixture | - Maillard reaction and other non-specific degradation pathways are common in carbohydrate chemistry, especially at elevated temperatures. | - Lower the reaction temperature and extend the reaction time. - Conduct the reaction under moderate pressure (e.g., 2.5 atm) to potentially reduce tar formation. |
| Difficulty in Isolating a Solid Product (Syrup Formation) | - D-ribose and its derivatives have a known tendency to form syrups.[3] - Presence of impurities that inhibit crystallization. | - Attempt crystallization from a variety of solvent systems. - Use seed crystals to induce crystallization. - If direct crystallization fails, consider converting the product to a more crystalline derivative for purification, followed by deprotection. - Utilize column chromatography for purification if crystallization is not feasible at scale. |
| Product is Unstable and Decomposes Upon Storage | - Presence of residual acid or base from the reaction. - Exposure to moisture due to its hygroscopic nature. | - Ensure the product is thoroughly purified and free of any acidic or basic residues. - Dry the product under high vacuum and store it in a desiccator or under an inert atmosphere at low temperature (-20°C). |
| Inconsistent Results Between Batches | - Variations in the quality of starting materials. - Poor control over reaction parameters (temperature, mixing, addition rates). | - Use starting materials of consistent quality and purity. - Implement strict process controls for all critical parameters. - Ensure mixing is efficient and scalable. |
Quantitative Data
Table 1: Synthesis of N-(2,4-Dinitrophenyl)-α-D-ribopyranosylamine
| Starting Material | Reagents | Reaction Conditions | Purification Method | Yield | Reference |
| 2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine | CF3CO2H/H2O/EtOH (1:1:8 v/v/v) | 15 minutes at room temperature | Column chromatography (hexane/EtOAc) | 37% | [2] |
Table 2: Optimization of D-Ribose Conversion with L-amino acid Methyl Esters (Model Reaction)
| Pressure (atm) | Temperature (°C) | Yield Range (%) | Reference |
| 1.0 | 90 | 24 - 37 | |
| 2.5 | 80 | 32 - 63 |
Note: This data is for a model reaction involving the formation of pyrralines from D-ribose and may not be directly applicable to the synthesis of this compound, but it provides insights into the effect of pressure and temperature on related reactions.
Experimental Protocols
Synthesis of N-(2,4-Dinitrophenyl)-α-D-ribopyranosylamine
-
Reaction Setup: Dissolve 2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine in a mixture of trifluoroacetic acid, water, and ethanol (1:1:8 v/v/v).
-
Reaction: Stir the solution at room temperature for 15 minutes.
-
Work-up: Concentrate the solution under reduced pressure to obtain a gum.
-
Purification: Purify the resulting gum by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine as a yellow syrup which solidifies on storage.
Visualizations
Caption: General workflow for the synthesis of a this compound derivative.
Caption: Decision tree for troubleshooting low product yield.
References
Addressing poor solubility of D-Ribopyranosylamine derivatives in organic solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Ribopyranosylamine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on resolving poor solubility in organic solvents.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is poorly soluble in common organic solvents. What are the initial steps I should take?
A1: Poor solubility of this compound derivatives in organic solvents is a common issue due to their polar nature, stemming from the ribose sugar moiety. Initial troubleshooting should involve:
-
Solvent Screening: Test solubility in a broader range of solvents with varying polarities. D-Ribose, the parent sugar, is soluble in water and polar organic solvents like ethanol, DMSO, and dimethylformamide (DMF) but insoluble in less polar solvents like ether.[1][2] Your derivative's solubility will depend on the nature of the amine substituent.
-
Co-solvent Systems: Employing a mixture of solvents can significantly enhance solubility. A common approach is to dissolve the compound in a small amount of a good solvent (e.g., DMSO) and then dilute it with a less polar co-solvent.
-
Heating: Gently heating the solvent while dissolving the compound can increase solubility. However, be cautious of potential degradation of your derivative at elevated temperatures.
-
pH Adjustment: If your derivative has ionizable groups, adjusting the pH of the solution can alter its charge state and improve solubility.
Q2: What are some advanced techniques to improve the solubility of my this compound derivative?
A2: If basic troubleshooting fails, several advanced techniques can be employed:
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at the solid-state. The drug can exist in an amorphous form, which has a higher apparent solubility and dissolution rate compared to the crystalline form.[3][4][5]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic cavity, forming inclusion complexes with enhanced aqueous and organic solubility.
-
Chemical Modification: In some cases, derivatization of the molecule by adding solubilizing functional groups can be a viable, albeit more involved, strategy.
Q3: Are there any specific organic solvents that are generally more effective for dissolving this compound derivatives?
A3: Based on the properties of the parent D-ribose and related structures, polar aprotic solvents are often a good starting point. These include:
-
Dimethyl Sulfoxide (DMSO): Known for its ability to dissolve a wide range of polar and nonpolar compounds.
-
Dimethylformamide (DMF): Another versatile polar aprotic solvent.
-
Ethanol: A polar protic solvent that can be effective, especially in combination with other solvents.
It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific derivative.
Troubleshooting Guides
Issue: Compound precipitates out of solution upon addition of a co-solvent.
Possible Cause: The co-solvent is significantly less polar than the initial solvent, causing the compound to crash out.
Solution:
-
Slower Addition: Add the co-solvent dropwise while vigorously stirring or vortexing the solution.
-
Optimize Solvent Ratio: Experiment with different ratios of the two solvents to find a mixture that maintains solubility.
-
Use an Intermediate Solvent: Introduce a third solvent with intermediate polarity to bridge the polarity gap between the initial solvent and the co-solvent.
Issue: Low yield after preparing a solid dispersion.
Possible Cause:
-
Incomplete dissolution of the drug or carrier in the solvent.
-
Loss of material during solvent evaporation or grinding.
-
Inappropriate drug-to-carrier ratio.
Solution:
-
Ensure Complete Dissolution: Visually confirm that both the this compound derivative and the carrier are fully dissolved in the chosen solvent before proceeding.
-
Careful Handling: Take care during the solvent removal and grinding steps to minimize physical loss of the product.
-
Optimize Drug-to-Carrier Ratio: Experiment with different ratios. While higher carrier content can improve solubility, it also increases the bulk of the final product.
Data Presentation
Table 1: Solubility of D-Ribose and a Derivative in Various Organic Solvents
| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) |
| D-Ribose | Water | Soluble | 20 |
| D-Ribose | Ether | Insoluble | Not Specified |
| 2-deoxy-D-Ribose | Ethanol | ~5 | Not Specified |
| 2-deoxy-D-Ribose | DMSO | ~3 | Not Specified |
| 2-deoxy-D-Ribose | Dimethylformamide | ~10 | Not Specified |
| 2-deoxy-D-Ribose | PBS (pH 7.2) | ~10 | Not Specified |
Note: This data is for D-Ribose and a derivative and should be used as a general guide. The solubility of specific this compound derivatives will vary based on their substituents.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Accurately weigh the this compound derivative and a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG)). Dissolve both components in a suitable organic solvent (e.g., ethanol, methanol) in a round-bottom flask.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60 °C) to form a thin film on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Sieving and Storage: Sieve the powder to obtain a uniform particle size and store it in a desiccator to prevent moisture absorption.
Protocol 2: Cyclodextrin Complexation by Kneading Method
-
Mixing: Mix the this compound derivative and a suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) in a mortar.
-
Kneading: Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to the mixture to form a thick paste. Knead the paste for a specified period (e.g., 30-60 minutes).
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
Mandatory Visualization
This compound derivatives, as nucleoside analogues, can potentially interfere with signaling pathways involved in viral replication and cancer cell proliferation. For instance, they might be phosphorylated by cellular kinases to their active triphosphate form, which can then inhibit DNA or RNA polymerases, thereby halting nucleic acid synthesis.
Caption: Putative signaling pathway for this compound derivatives as nucleoside analogues.
Caption: Experimental workflow for addressing poor solubility of this compound derivatives.
References
Validation & Comparative
A Comparative Guide to Confirming the Anomeric Configuration of Synthetic D-Ribopyranosylamine
For researchers, scientists, and drug development professionals, the precise determination of a molecule's stereochemistry is paramount. In the synthesis of carbohydrate-based therapeutics, such as D-Ribopyranosylamine derivatives, the configuration at the anomeric center (C-1) is a critical determinant of biological activity and physicochemical properties. This guide provides a comprehensive comparison of the primary analytical techniques for confirming the anomeric configuration of synthetic this compound, supported by experimental data and detailed protocols.
The two possible anomers of this compound, α and β, differ in the orientation of the amino group at the C-1 position. The β-anomer typically adopts a ⁴C₁ chair conformation in which the amino group is in an equatorial position, while the α-anomer would place the amino group in an axial orientation. This seemingly subtle difference can have profound effects on how the molecule interacts with biological targets. Therefore, unambiguous confirmation of the anomeric configuration is a non-negotiable step in the characterization of these synthetic compounds.
The two most powerful and widely used techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
Comparing Analytical Methodologies: NMR vs. X-ray Crystallography
| Feature | NMR Spectroscopy | X-ray Crystallography |
| Sample State | Solution | Solid (single crystal) |
| Information Provided | Anomeric configuration, conformational dynamics in solution, proton and carbon environments | Definitive 3D molecular structure, bond lengths and angles, crystal packing |
| Key Diagnostic Parameter | ¹H NMR: Anomeric proton (H-1) chemical shift and J(H-1, H-2) coupling constant. NOE correlations. | Atomic coordinates, establishing absolute stereochemistry. |
| Advantages | Non-destructive, relatively fast, provides information on solution-state conformation. | Considered the "gold standard" for unambiguous structural determination. |
| Limitations | Interpretation can be complex, may not be definitive for novel structures without reference compounds. | Requires a high-quality single crystal, which can be challenging to obtain. The solid-state conformation may not be the same as in solution. |
Data Presentation: Spectroscopic and Crystallographic Evidence
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the most readily accessible method for determining the anomeric configuration in solution. The key parameters are the chemical shift of the anomeric proton (H-1) and its coupling constant with the adjacent proton (H-2), denoted as ³J(H-1,H-2).
For pyranose rings in a chair conformation:
-
β-anomer (equatorial C-1 substituent): The anomeric proton (H-1) is axial, resulting in a large axial-axial coupling constant with H-2.
-
α-anomer (axial C-1 substituent): The anomeric proton (H-1) is equatorial, leading to a smaller equatorial-axial or equatorial-equatorial coupling constant with H-2.
Table 1: Representative ¹H NMR Data for this compound Anomers
| Anomer | Anomeric Proton (H-1) Chemical Shift (ppm) | J(H-1, H-2) Coupling Constant (Hz) | Inferred C1-NH₂ Orientation |
| α-D-Ribopyranosylamine | Predicted: ~4.5 - 5.0 | Predicted: 2 - 4 | Axial |
| β-D-Ribopyranosylamine | Reported: Data suggests a unique conformation[1] | Predicted: 7 - 9 | Equatorial |
Note: Predicted values are based on general principles for similar glycosylamines. Experimental verification is crucial.
Further confirmation can be obtained using 2D NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). For a β-anomer, a spatial correlation (cross-peak) would be expected between the anomeric proton (H-1) and the axial protons at C-3 and C-5. For the α-anomer, a correlation would be expected between H-1 and the equatorial H-2.
X-ray Crystallography
X-ray crystallography provides an unequivocal determination of the three-dimensional structure of a molecule in the solid state, including the absolute configuration of the anomeric center. Although obtaining a suitable crystal can be a challenge, the resulting data is considered the definitive proof of structure.
For this compound derivatives, X-ray crystallography has been used to confirm the α-anomeric configuration of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine.[2] This technique definitively established the atomic positions and the stereochemical relationship at the anomeric center.
Table 2: Comparison of Alternative Confirmation Methods
| Method | Principle | Application to Anomeric Confirmation | Advantages | Disadvantages |
| Chiral Chromatography | Differential interaction of enantiomers/diastereomers with a chiral stationary phase. | Separation of α and β anomers. | Can be used for both analytical and preparative scale separation. | Requires development of a specific chiral method. |
| Mass Spectrometry (with Ion Mobility) | Separation of ions based on their size, shape, and charge in the gas phase. | Can potentially differentiate between anomeric isomers. | High sensitivity, requires small sample amounts. | Differentiation may not be straightforward and often requires derivatization. |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of glycosylamines involves the reaction of the free sugar with an amine. For this compound, this would involve reacting D-ribose with ammonia or an ammonia equivalent. The reaction typically yields a mixture of anomers.
Protocol:
-
Dissolve D-ribose in a suitable solvent (e.g., aqueous ammonia or an alcoholic solution of ammonia).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of α and β anomers.
Separation of Anomers
The separation of anomers can be challenging due to their similar physical properties. Chromatographic techniques are often employed.
Protocol (Column Chromatography):
-
Prepare a silica gel column.
-
Dissolve the crude mixture of this compound anomers in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate). The polarity of the solvent system will need to be optimized.
-
Collect fractions and analyze them by TLC to identify the separated anomers.
-
Combine the fractions containing the pure anomers and evaporate the solvent.
NMR Spectroscopy for Anomeric Configuration Determination
Protocol:
-
Dissolve 5-10 mg of the purified anomer in a suitable deuterated solvent (e.g., D₂O, CD₃OD) in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Identify the anomeric proton signal (typically in the range of 4.5-5.5 ppm).
-
Measure the chemical shift (δ) and the coupling constant ³J(H-1,H-2). A larger coupling constant (typically > 7 Hz) indicates a trans-diaxial relationship, characteristic of a β-anomer, while a smaller coupling constant (typically < 4 Hz) suggests an α-anomer.
-
For further confirmation, acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between the anomeric proton and other protons on the pyranose ring.
X-ray Crystallography
Protocol:
-
Grow single crystals of the purified anomer suitable for X-ray diffraction. This often involves slow evaporation of a solvent from a concentrated solution of the compound, or vapor diffusion techniques.
-
Mount a suitable crystal on a goniometer head.
-
Expose the crystal to a monochromatic X-ray beam.
-
Collect the diffraction data.
-
Process the data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model to obtain the final atomic coordinates and molecular structure.
Mandatory Visualization
Caption: Workflow for the synthesis, separation, and anomeric configuration confirmation of this compound.
References
A Comparative Analysis of D-Ribopyranosylamine and D-Ribofuranosylamine in Glycosylation: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of glycosylation reactions is paramount for the synthesis of novel therapeutics and research tools. The choice of the glycosyl donor, including its isomeric form, can significantly impact reaction outcomes. This guide provides a comparative analysis of two key isomers of D-ribosylamine—the pyranose and furanose forms—in the context of glycosylation reactions.
This analysis delves into the thermodynamic stability, kinetic reactivity, and stereochemical implications of using D-Ribopyranosylamine versus D-Ribofuranosylamine as glycosyl donors. The information presented is supported by experimental findings from the scientific literature and includes detailed experimental protocols for comparative studies.
Thermodynamic Stability: The Predominance of the Pyranose Form
In solution, D-ribose and its derivatives, including D-ribosylamines, exist in equilibrium between various isomeric forms, primarily the five-membered furanose and the six-membered pyranose rings, each with α and β anomers. Experimental evidence suggests that the pyranose form of N-substituted ribosylamines is thermodynamically more stable than the furanose form.
A key study demonstrated that the controlled acidic hydrolysis of 2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine did not yield the expected β-D-ribofuranosylamine derivative. Instead, it led to the formation of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine[1][2][3]. This conversion strongly indicates that the pyranose ring is the more stable configuration under these conditions, and likely in many other chemical environments.
This inherent stability of the pyranose form has significant implications for glycosylation reactions. When a mixture of isomers is present or when reaction conditions allow for equilibration, the formation of the pyranosyl glycoside may be favored as the thermodynamic product.
Kinetic vs. Thermodynamic Control in Glycosylation
The outcome of a glycosylation reaction can be governed by either kinetic or thermodynamic control.
-
Kinetic Control: The product that is formed fastest is the major product. This is often the case at lower temperatures and with shorter reaction times. The kinetic product is derived from the transition state with the lowest activation energy.
-
Thermodynamic Control: The most stable product is the major product. This is favored by higher temperatures and longer reaction times, which allow for equilibrium to be established between the different products.
In the context of ribosylamine glycosylation, the less stable furanose isomer might react faster under kinetic control, leading to a higher initial yield of the ribofuranosyl glycoside. However, given enough time and under conditions that permit reversibility, the reaction may shift to favor the more stable ribopyranosyl glycoside as the thermodynamic product[4].
Stereoselectivity: The Influence of the Anomeric Effect
The stereochemical outcome of glycosylation is crucial, particularly in the synthesis of biologically active molecules like nucleosides. The anomeric effect, a stereoelectronic phenomenon, generally favors the axial orientation of an electronegative substituent at the anomeric carbon (C1) in pyranose rings. This would suggest a preference for the α-anomer in many cases.
However, in certain glycosylamines and their imine derivatives, a phenomenon known as the "reverse anomeric effect" has been observed[5]. This effect, which can be influenced by intramolecular hydrogen bonding and solvation, destabilizes the α-anomer and leads to a preference for the β-anomer. This is particularly relevant for the synthesis of β-nucleosides, which are common in nature. The stereoselectivity of a glycosylation reaction is therefore a complex interplay of the anomeric effect, the reverse anomeric effect, the reaction mechanism, and the protecting groups used.
Data Presentation: A Comparative Overview of Glycosylation Performance
Table 1: Glycosylation with D-Ribofuranosylamine Derivatives
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) | Reference |
| 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide | Sodium salt of methyl 2-chloro-4(5)-cyanomethylimidazole-5(4)-carboxylate | - | Acetonitrile | RT | - | - | exclusively β | |
| Tetra-O-acetyl-β-D-ribofuranose | Nicotinamide (NAM) | TMSOTf | Acetonitrile | RT | - | 58 (overall) | 13:87 | |
| 2,3-O-isopropylidene-D-ribofuranosylamine | 2,4-dinitrofluorobenzene | p-toluenesulfonic acid | - | - | - | - | Mixture of α and β |
Table 2: Glycosylation with this compound Derivatives
| Glycosyl Donor/Precursor | Glycosyl Acceptor | Reaction Conditions | Product | Yield (%) | Anomeric Form | Reference |
| D-Ribose | Arylamines | - | N-aryl-α-D-ribopyranosylamines | - | α | |
| 2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine | Acidic Hydrolysis (CF3CO2H/H2O/EtOH) | - | N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine | 37 | α |
Note: The data in these tables are from different studies and may not be directly comparable due to variations in substrates, protecting groups, and reaction conditions. However, they provide valuable insights into the types of products and stereoselectivities that can be expected.
Experimental Protocols
To facilitate a direct comparison, the following experimental protocols are proposed. These protocols are designed for the glycosylation of a model amine acceptor with unprotected D-ribosylamines, which can be generated in situ from D-ribose.
Protocol 1: Synthesis of N-benzyl-D-ribopyranosylamine (Thermodynamic Product)
-
Materials: D-ribose, benzylamine, methanol.
-
Procedure: a. Dissolve D-ribose (1.0 eq) in methanol. b. Add benzylamine (1.1 eq) to the solution. c. Stir the reaction mixture at room temperature for 24-48 hours to allow for equilibration to the more stable pyranose form. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, remove the solvent under reduced pressure. f. The resulting N-benzyl-D-ribopyranosylamine can be purified by crystallization or chromatography. g. Characterize the product by ¹H and ¹³C NMR spectroscopy to confirm the pyranose structure and anomeric configuration.
Protocol 2: Comparative Glycosylation of p-Toluidine with D-Ribosylamine Isomers
This protocol aims to compare the reactivity of the kinetically favored D-ribofuranosylamine and the thermodynamically favored this compound.
-
Materials: D-ribose, p-toluidine, ethanol, acetic acid (catalyst).
-
Kinetic Experiment (Favoring Furanosylamine Intermediate): a. Dissolve D-ribose (1.0 eq) and p-toluidine (1.0 eq) in ethanol at 0°C. b. Add a catalytic amount of acetic acid. c. Stir the reaction at 0°C and monitor the formation of the N-glycoside product at short time intervals (e.g., 15 min, 30 min, 1h, 2h) by LC-MS. d. Analyze the product mixture at each time point by ¹H NMR to determine the ratio of furanosyl to pyranosyl products.
-
Thermodynamic Experiment (Favoring Pyranosylamine Product): a. Dissolve D-ribose (1.0 eq) and p-toluidine (1.0 eq) in ethanol. b. Add a catalytic amount of acetic acid. c. Heat the reaction mixture to reflux and stir for 24 hours to ensure equilibrium is reached. d. Cool the reaction mixture and analyze the product composition by LC-MS and ¹H NMR to determine the final ratio of the glycoside isomers.
Mandatory Visualization
Caption: Thermodynamic vs. Kinetic Control in Ribosylamine Glycosylation.
Caption: Workflow for Comparative Glycosylation Analysis.
Conclusion
The choice between this compound and D-Ribofuranosylamine as precursors in glycosylation reactions has profound implications for the reaction outcome. The pyranose form is generally the thermodynamically more stable isomer, and its formation is favored under equilibrium conditions. Conversely, the furanose isomer may be the kinetically favored product, forming more rapidly.
For drug development and the synthesis of complex carbohydrates, a thorough understanding of these principles is essential for controlling the yield and stereoselectivity of glycosylation reactions. By carefully selecting reaction conditions such as temperature, reaction time, and catalysts, researchers can steer the reaction towards the desired kinetic or thermodynamic product. The provided experimental protocols offer a framework for conducting direct comparative studies to elucidate the optimal conditions for the synthesis of specific ribosyl glycosides. Further research focusing on the glycosylation of unprotected ribosylamines will be invaluable for developing more efficient and sustainable synthetic routes to important glycoconjugates.
References
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 3. Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines; unexpected reaction and hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d‑Galactosamine - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data comparison between alpha and beta anomers of D-Ribopyranosylamine
A Comprehensive Spectroscopic Comparison of Alpha and Beta Anomers of D-Ribopyranosylamine
For researchers and professionals in the fields of carbohydrate chemistry, drug development, and glycobiology, the precise characterization of stereoisomers is of paramount importance. The alpha (α) and beta (β) anomers of this compound, key intermediates in the synthesis of various biologically active compounds, exhibit distinct stereochemistry at the anomeric carbon (C-1). This difference in configuration leads to unique spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed comparison of the spectroscopic data for these two anomers, supported by established principles of carbohydrate chemistry.
Spectroscopic Data Comparison
The primary techniques for differentiating the α and β anomers of this compound are ¹H and ¹³C NMR spectroscopy. The orientation of the substituent at the anomeric center—axial in the α-anomer and equatorial in the β-anomer—profoundly influences the chemical shifts and coupling constants of the nuclei within the pyranose ring.
¹H NMR Spectroscopy
The most significant diagnostic signals in the ¹H NMR spectrum are those of the anomeric proton (H-1). In the α-anomer, the anomeric proton is in an equatorial position, leading to a smaller coupling constant with the adjacent axial proton (H-2) (³J(H₁,H₂)). Conversely, in the β-anomer, the anomeric proton is axial, resulting in a larger diaxial coupling constant with H-2. Generally, the anomeric proton of the α-anomer is deshielded (appears at a higher chemical shift) compared to the β-anomer.
¹³C NMR Spectroscopy
In ¹³C NMR, the anomeric carbon (C-1) of the α-anomer typically resonates at a lower field (higher ppm) than that of the β-anomer. The chemical shifts of the other ring carbons are also influenced by the anomeric configuration, though to a lesser extent.
Table 1: Expected ¹H NMR Spectroscopic Data for this compound Anomers (in D₂O)
| Proton | α-Anomer Chemical Shift (δ, ppm) | β-Anomer Chemical Shift (δ, ppm) | Key Differentiating Features |
| H-1 | ~4.8 - 5.2 (d) | ~4.4 - 4.7 (d) | The anomeric proton (H-1) of the α-anomer is deshielded. |
| ³J(H₁,H₂) | ~2 - 4 Hz | ~7 - 9 Hz | The coupling constant is significantly smaller for the α-anomer (equatorial-axial coupling) than for the β-anomer (diaxial coupling). |
| H-2 | ~3.4 - 3.7 | ~3.2 - 3.5 | |
| H-3 | ~3.6 - 3.9 | ~3.5 - 3.8 | |
| H-4 | ~3.5 - 3.8 | ~3.4 - 3.7 | |
| H-5eq | ~3.8 - 4.1 | ~3.7 - 4.0 | |
| H-5ax | ~3.5 - 3.8 | ~3.4 - 3.7 |
Table 2: Expected ¹³C NMR Spectroscopic Data for this compound Anomers (in D₂O)
| Carbon | α-Anomer Chemical Shift (δ, ppm) | β-Anomer Chemical Shift (δ, ppm) | Key Differentiating Features |
| C-1 | ~85 - 90 | ~82 - 87 | The anomeric carbon (C-1) of the α-anomer is typically at a lower field. |
| C-2 | ~70 - 75 | ~72 - 77 | |
| C-3 | ~68 - 73 | ~70 - 75 | |
| C-4 | ~65 - 70 | ~67 - 72 | |
| C-5 | ~61 - 66 | ~63 - 68 |
Experimental Protocols
Accurate spectroscopic analysis is contingent on pure samples and appropriate experimental conditions. The following are generalized protocols for the synthesis and NMR analysis of this compound anomers.
Synthesis of this compound
A common method for the synthesis of glycosylamines is the reaction of the free sugar with ammonia in a suitable solvent.
-
Dissolution of D-Ribose: Dissolve D-ribose in a minimal amount of aqueous ammonia or methanol saturated with ammonia.
-
Reaction: Stir the solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction will result in an equilibrium mixture of the α and β anomers of this compound, along with the furanose forms.
-
Isolation and Purification: The anomers can be challenging to separate. Chromatographic techniques, such as column chromatography on silica gel, are often employed. Derivatization, for instance, by N-acetylation or by introducing a bulky N-substituent, can facilitate the isolation of a single anomer. For example, the synthesis of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine has been reported to yield the alpha anomer specifically.[1]
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified anomer in approximately 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is a common solvent for unprotected carbohydrates.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.
-
2D NMR Experiments: To aid in the definitive assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Anomeric Equilibrium
In solution, this compound exists in equilibrium between the alpha and beta anomers, as well as the corresponding furanose forms and the open-chain form. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of substituents.
Caption: Equilibrium between the alpha and beta anomers of this compound via an open-chain intermediate.
Conclusion
The differentiation of the alpha and beta anomers of this compound is reliably achieved through a combination of ¹H and ¹³C NMR spectroscopy. The key distinguishing features are the chemical shift and coupling constant of the anomeric proton (H-1) in the ¹H NMR spectrum and the chemical shift of the anomeric carbon (C-1) in the ¹³C NMR spectrum. The data and protocols presented in this guide provide a foundational framework for researchers to confidently identify and characterize these important carbohydrate derivatives in their work. The application of 2D NMR techniques is strongly encouraged for unambiguous structural elucidation.
References
A Comparative Guide to Validating the Purity of D-Ribopyranosylamine Using Orthogonal Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the development and manufacturing of pharmaceutical ingredients, including novel carbohydrate-based compounds like D-Ribopyranosylamine. Relying on a single analytical method can lead to an incomplete purity profile, as co-eluting impurities or those not detectable by a particular method may go unnoticed. The use of orthogonal analytical techniques, which measure the same attribute through different physicochemical principles, provides a more comprehensive and reliable assessment of a compound's purity.[1]
This guide presents a comparative overview of two powerful orthogonal methods for validating the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By leveraging the distinct selectivity of a separation-based technique (HPLC) and a structure-based technique (qNMR), a more accurate and complete purity value can be established.[2][3]
The Principle of Orthogonal Purity Validation
Orthogonal methods provide independent confirmation of a sample's critical quality attributes.[1] For purity analysis, this means employing techniques that separate and detect molecules based on different properties. HPLC separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase, often exploiting differences in polarity or ionic character. In contrast, qNMR provides quantitative analysis by measuring the nuclear magnetic resonance signal intensity of specific nuclei (typically ¹H) in a molecule relative to a certified internal standard.[3] This approach is less susceptible to issues like incomplete separation of impurities that can affect chromatographic methods.
References
A Comparative Guide to the Synthesis of D-Ribopyranosylamine: Chemical vs. Enzymatic Routes
For researchers and professionals in drug development, the synthesis of key biomolecules like D-Ribopyranosylamine, a crucial intermediate for various therapeutic agents, presents a choice between traditional chemical methods and modern enzymatic approaches. This guide provides an objective comparison of these two synthetic pathways, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for specific research and development needs.
At a Glance: Comparing Chemical and Enzymatic Synthesis
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Starting Materials | D-Ribose, Ammonia/Ammonium Salts | D-Ribose, ATP, Phosphate Source, Amino Donor |
| Reaction Steps | Typically a single step for direct ammonolysis; multi-step for routes involving protecting groups. | Often a two-step, one-pot reaction involving kinase and phosphorylase enzymes. |
| Reaction Conditions | Often requires elevated temperatures and pressures; may use harsh reagents. | Mild conditions (physiological pH and temperature). |
| Yield | Variable, reported yields for analogous reactions can be moderate (e.g., 37% for a multi-step synthesis of a derivative).[1] | Generally high, with yields for the enzymatic production of the key intermediate α-D-ribose 1-phosphate reaching up to 79-94%.[2][3] Overall yields for nucleoside synthesis can exceed 95%.[4] |
| Stereoselectivity | Can produce a mixture of anomers (α and β) requiring purification. | Highly stereoselective, typically yielding the desired anomer. |
| Byproducts | Can generate colored impurities and side products, complicating purification. | Minimal byproducts, leading to cleaner reaction mixtures and simpler purification. |
| Scalability | Well-established for large-scale production, but can be resource-intensive. | Scalable, with examples of gram-scale synthesis in one-pot reactions.[2] |
| Environmental Impact | May involve toxic reagents and solvents, generating more chemical waste. | Greener approach with biodegradable catalysts (enzymes) and aqueous reaction media. |
The Chemical Approach: Direct Ammonolysis of D-Ribose
The chemical synthesis of this compound can be achieved through the direct reaction of D-ribose with an ammonia source. This method, while seemingly straightforward, often requires careful control of reaction conditions to manage the formation of byproducts and achieve reasonable yields.
Experimental Protocol: Chemical Synthesis
-
Reaction Setup: In a sealed reaction vessel, dissolve D-ribose in a concentrated aqueous solution of ammonium carbonate or ammonia.
-
Reaction Conditions: Heat the mixture at a controlled temperature (e.g., 50-70°C) for several hours to days. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess ammonia and water are removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to separate the desired this compound from unreacted D-ribose and other side products.
The Enzymatic Advantage: A Two-Step Biocatalytic Cascade
The enzymatic synthesis of this compound typically employs a cascade of reactions, starting from D-ribose. This approach leverages the high specificity and efficiency of enzymes to produce the target molecule under mild and environmentally friendly conditions. A common strategy involves the initial phosphorylation of D-ribose to α-D-ribose 1-phosphate, which then acts as a substrate for a nucleoside phosphorylase to form the desired glycosylamine.
Experimental Protocol: Enzymatic Synthesis
This protocol describes a one-pot, two-enzyme synthesis of this compound.
-
Enzyme Preparation: Obtain or prepare recombinant ribokinase (RK) and purine nucleoside phosphorylase (PNP).
-
Reaction Mixture Preparation: In a buffered aqueous solution (e.g., Tris-HCl, pH 7.5), combine D-ribose, adenosine triphosphate (ATP) as the phosphate donor for the kinase reaction, a phosphate source (e.g., potassium phosphate), and an amino donor (e.g., ammonia or an amine).
-
Enzymatic Reaction:
-
Step 1 (Phosphorylation): Initiate the reaction by adding ribokinase to the mixture. Incubate at a controlled temperature (e.g., 37°C) to allow for the conversion of D-ribose to α-D-ribose 1-phosphate.
-
Step 2 (Amination): After a sufficient incubation period for the phosphorylation step, add the purine nucleoside phosphorylase to the same reaction vessel. Continue the incubation to facilitate the reaction between α-D-ribose 1-phosphate and the amino donor to form this compound.
-
-
Reaction Monitoring and Product Isolation: Monitor the formation of the product by HPLC. Once the reaction reaches completion, the enzymes can be denatured by heat or removed by ultrafiltration. The product can then be purified from the reaction mixture using standard chromatographic techniques.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of each synthesis route, the following diagrams have been generated using the DOT language.
Caption: Chemical synthesis workflow for this compound.
Caption: Enzymatic synthesis workflow for this compound.
Conclusion
The choice between chemical and enzymatic synthesis of this compound hinges on the specific requirements of the project. Chemical synthesis, particularly direct ammonolysis, offers a potentially simpler, one-step process that is well-understood and has been traditionally used for large-scale production. However, it may suffer from lower yields, lack of stereoselectivity, and a greater environmental footprint.
In contrast, enzymatic synthesis provides a highly efficient, stereoselective, and environmentally friendly alternative. The use of biocatalytic cascades with enzymes like kinases and nucleoside phosphorylases allows for the synthesis of this compound under mild conditions with high yields and purity. While the initial setup and optimization of an enzymatic process may require more specialized expertise, the advantages in terms of product quality, simplified purification, and sustainability make it an increasingly attractive option for modern drug discovery and development. For researchers prioritizing high purity, stereospecificity, and green chemistry principles, the enzymatic route presents a compelling and superior alternative.
References
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. A deamination-driven biocatalytic cascade for the synthesis of ribose-1-phosphate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Efficient Synthesis of Purine Nucleoside Analogs by a New Trimeric Purine Nucleoside Phosphorylase from Aneurinibacillus migulanus AM007 [mdpi.com]
A Comparative Guide to the Cross-Validation of NMR and X-ray Crystallography Data for D-Ribopyranosylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography data for the structural elucidation of D-Ribopyranosylamine derivatives. By presenting experimental data from both techniques side-by-side, this document aims to highlight the complementary nature of these methods in confirming molecular conformations and providing a comprehensive structural understanding.
Introduction
In the field of medicinal chemistry and drug development, the precise determination of a molecule's three-dimensional structure is paramount. This compound derivatives are a class of compounds with significant biological interest, and understanding their conformational preferences is crucial for designing effective therapeutic agents. NMR spectroscopy and X-ray crystallography are two of the most powerful techniques for this purpose. While X-ray crystallography provides a static, high-resolution picture of a molecule in its crystalline state, NMR offers insights into the molecule's dynamic structure in solution. The cross-validation of data from both methods provides a higher degree of confidence in the determined structure.
This guide focuses on two key derivatives: N-p-nitrophenyl-α-D-ribopyranosylamine and N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine , for which both crystallographic and NMR data are available in the literature.
Data Presentation: A Comparative Analysis
The structural parameters obtained from X-ray crystallography (bond lengths, bond angles, and torsion angles) and the chemical shifts from NMR spectroscopy provide a basis for a detailed comparative analysis.
Conformational Analysis
For both N-p-nitrophenyl-α-D-ribopyranosylamine and N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine, X-ray diffraction analysis reveals that the pyranose ring adopts a ¹C₄ chair conformation .[1][2] This conformation is characterized by the C1 atom being above and the C4 atom being below the plane defined by C2, C3, C5, and the ring oxygen.
The solid-state ¹³C NMR spectrum of N-p-nitrophenyl-α-D-ribopyranosylamine shows a splitting of signals, which is consistent with the X-ray data indicating the presence of three independent molecules within the crystal unit cell.[1] This observation underscores the synergy between the two techniques, where NMR data validates the crystallographic model.
Quantitative Data Summary
The following tables summarize the available quantitative data for the studied this compound derivatives.
Table 1: Crystallographic Data for N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.2349 (3) |
| b (Å) | 9.3458 (4) |
| c (Å) | 16.5941 (7) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1278.41 (9) |
| Z | 4 |
| Conformation | ¹C₄ |
Data extracted from the Crystallographic Information File (CIF) for CCDC 2158814.
Table 2: NMR Spectral Data for N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine in CD₃OD [2]
| ¹H NMR | ¹³C NMR | ||
| Proton | δ (ppm) | Carbon | δ (ppm) |
| H-1 | 5.230 (d) | C-1 | 81.46 |
| H-2 | 3.892 (t) | C-2 | 68.81 |
| H-3 | 4.016 (br t) | C-3 | 69.95 |
| H-4 | 3.720–3.830 (complex) | C-4 | 71.54 |
| H-5a | 3.520–3.620 (complex) | C-5 | 63.31 |
| H-5b | 3.720–3.830 (complex) | C-1' | 148.85 |
| NH | 4.594 (br s) | C-2' | 133.06 |
| H-3' | 9.048 (d) | C-3' | 124.27 |
| H-5' | 8.329 (dd) | C-4' | 138.52 |
| H-6' | 7.337 (d) | C-5' | 130.84 |
| C-6' | 117.14 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the typical experimental protocols for X-ray crystallography and NMR spectroscopy as applied to this compound derivatives.
X-ray Crystallography
-
Crystal Growth: Single crystals of the this compound derivative are typically grown by slow evaporation of a suitable solvent system. For example, recrystallization from an ethanol/hexane mixture has been used for N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine.[2]
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature, often 100 K or 293 K, using a specific wavelength of X-ray radiation (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified this compound derivative are dissolved in a deuterated solvent (e.g., methanol-d₄, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard one-dimensional spectra are acquired, along with two-dimensional experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and carbon signals.
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). Coupling constants (J) are reported in Hertz (Hz).
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of NMR and X-ray crystallography data in the structural elucidation of this compound derivatives.
Caption: Workflow for structural elucidation and cross-validation.
Conclusion
The combined use of NMR spectroscopy and X-ray crystallography provides a robust and comprehensive approach to the structural characterization of this compound derivatives. X-ray crystallography offers a precise, static model of the molecule in the solid state, defining key parameters such as bond lengths and the pyranose ring conformation. NMR spectroscopy complements this by confirming the structure in solution and providing data that can corroborate the crystallographic findings. The agreement between the solid-state conformation (¹C₄) and the solution-state NMR data for the presented examples demonstrates the power of this dual approach in unequivocally establishing the three-dimensional structure of these biologically relevant molecules. This high level of structural validation is indispensable for advancing drug design and development efforts.
References
- 1. Crystal structure and solid-state 13C NMR analysis of N-p-nitrophenyl-alpha-D-ribopyranosylamine, N-p-nitrophenyl-alpha-D-xylopyranosylamine, and solid-state 13C NMR analysis of N-p-nitrophenyl-2,3,4-tri-O-acetyl-beta-D-lyxopyranosylamine and N-p-nitrophenyl-2,3,4-tri-O-acetyl-alpha-L-arabinopyranosylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
D-Ribopyranosylamine vs. Other Pyranosylamines: A Comparative Guide for Researchers
A detailed examination of the synthesis, stability, and biological relevance of D-Ribopyranosylamine in comparison to other key pyranosylamines, providing researchers, scientists, and drug development professionals with a comprehensive guide to their properties and applications in carbohydrate chemistry.
In the intricate world of carbohydrate chemistry, pyranosylamines, cyclic sugar derivatives with a nitrogen atom at the anomeric carbon, represent a class of compounds with significant biological and synthetic importance. Among these, this compound holds a unique position due to its relationship with D-ribose, a fundamental component of RNA. This guide provides an objective comparison of this compound with other notable pyranosylamines, such as D-glucopyranosylamine and D-xylopyranosylamine, focusing on their synthesis, structural characteristics, stability, and potential biological activities. This comparison is supported by experimental data and detailed protocols to assist researchers in their scientific endeavors.
Structural and Synthetic Comparison
The synthesis of pyranosylamines typically involves the reaction of a reducing sugar with an amine. In the case of N-aryl-pyranosylamines, the reaction of D-ribose with arylamines has been shown to yield the α-anomer of this compound. Interestingly, studies have revealed that even when starting with a furanosyl precursor, the more stable pyranose ring can be formed under certain conditions, highlighting the thermodynamic preference for the six-membered ring structure.
One notable study detailed the synthesis of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine from a protected D-ribofuranosylamine precursor. Controlled acidic hydrolysis of 2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine unexpectedly led to ring expansion and inversion of the anomeric configuration, yielding the α-D-ribopyranosylamine derivative[1]. This underscores a key difference in the reactivity and stability of ribose derivatives compared to other sugars.
A comparative crystallographic analysis of N-p-nitrophenyl-α-D-ribopyranosylamine and N-p-nitrophenyl-α-D-xylopyranosylamine revealed distinct crystal packing and conformations. The this compound derivative crystallized with three independent sugar molecules and a water molecule in the unit cell, adopting a ¹C₄ conformation. In contrast, the D-xylopyranosylamine derivative had only one molecule in the independent unit cell. This difference in crystal structure suggests that the orientation of the hydroxyl groups in the pyranose ring significantly influences the intermolecular interactions and solid-state properties of these compounds.
| Compound | Anomeric Configuration | Ring Conformation | Crystal Lattice Features |
| N-p-nitrophenyl-α-D-ribopyranosylamine | α | ¹C₄ | Three independent molecules, one water molecule |
| N-p-nitrophenyl-α-D-xylopyranosylamine | α | Not specified | One molecule in the independent unit cell |
Table 1: Comparison of Crystallographic Data for N-p-nitrophenyl-α-D-ribopyranosylamine and N-p-nitrophenyl-α-D-xylopyranosylamine. This table summarizes the key crystallographic features observed for the two N-aryl-pyranosylamines, highlighting the structural differences arising from the different sugar moieties.
Stability and Reactivity
The stability of the glycosidic bond in pyranosylamines is a critical factor in their biological function and application. While direct quantitative comparative studies on the hydrolysis rates of a wide range of pyranosylamines are not extensively available in the reviewed literature, the general principles of carbohydrate chemistry suggest that the stability is influenced by the nature of the sugar, the aglycone, and the anomeric configuration.
The formation of the pyranose ring from a furanose precursor during the synthesis of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine suggests a higher thermodynamic stability of the pyranose form for this particular derivative[1]. This furanose-to-pyranose transition is a significant aspect of ribose chemistry.
Biological Activity
Pyranosylamines and their derivatives are of interest in drug development due to their potential as enzyme inhibitors and antiviral agents. For instance, N-(β-D-glucopyranosyl)-imidazolecarboxamides have been synthesized and evaluated as inhibitors of glycogen phosphorylase, a target for type 2 diabetes treatment[2]. These compounds demonstrated low micromolar inhibition constants (Ki)[2].
While direct comparative biological activity data for this compound against other pyranosylamines is limited in the available literature, the structural similarity of this compound to the ribose moiety in nucleosides suggests its potential as a precursor for the synthesis of nucleoside analogs with antiviral or anticancer properties. The interest in fraudulent nucleosides for antiviral chemotherapy, including for viruses like HIV and SARS-CoV-2, underscores the importance of exploring ribose-derived compounds[1].
Experimental Protocols
Synthesis of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine
This protocol describes the synthesis of N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine via acidic hydrolysis of a protected ribofuranosylamine precursor.
Materials:
-
2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine
-
Trifluoroacetic acid (TFA)
-
Water
-
Ethanol (EtOH)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the starting material, 2,3-O-isopropylidene-N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine, in a mixture of TFA/H₂O/EtOH (1:1:8 v/v/v).
-
Stir the solution at room temperature for 15 minutes.
-
Concentrate the solution under reduced pressure to obtain a gum.
-
Purify the resulting gum by column chromatography on silica gel.
-
Elute the column with a gradient of hexane/EtOAc (starting with 6:4 v/v and increasing the polarity to pure EtOAc).
-
Collect the fractions containing the desired product and concentrate them to yield N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine as a yellow syrup, which solidifies upon storage.
Analysis of Anomeric Configuration by NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the anomeric configuration of pyranosylamines. The chemical shift and the coupling constant of the anomeric proton (H-1) are diagnostic.
General Principles:
-
Chemical Shift: The anomeric proton of the α-anomer typically resonates at a lower field (higher ppm value) compared to the β-anomer.
-
Coupling Constant (J₁,₂): The magnitude of the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) is indicative of their dihedral angle. For most pyranoses in a ⁴C₁ chair conformation, a large J₁,₂ value (typically 7-9 Hz) indicates a trans-diaxial relationship between H-1 and H-2, which is characteristic of the β-anomer. A smaller J₁,₂ value (typically 2-4 Hz) suggests a cis or equatorial-axial relationship, characteristic of the α-anomer.
Sample Preparation:
-
Dissolve a small amount of the purified pyranosylamine in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a spectrometer of suitable field strength.
-
Ensure proper referencing of the chemical shifts.
Data Analysis:
-
Identify the signal corresponding to the anomeric proton (typically in the range of 4.3-5.9 ppm).
-
Determine the chemical shift of the anomeric proton.
-
Measure the coupling constant (J₁,₂) of the anomeric proton signal.
-
Compare the observed chemical shift and coupling constant with known values for α and β anomers of similar compounds to assign the anomeric configuration.
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a simplified workflow for the synthesis and analysis of pyranosylamines and a logical relationship of their key characteristics.
References
Evaluating Catalyst Efficacy in D-Ribopyranosylamine Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of D-Ribopyranosylamine and its derivatives is a critical step in the development of novel therapeutics. This guide provides a comprehensive comparison of various catalytic systems for this synthesis, offering insights into their efficacy based on experimental data. We will delve into the performance of Lewis acids, Brønsted acids, and heterogeneous catalysts, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in catalyst selection and experimental design.
The synthesis of this compound, a key intermediate for various bioactive molecules, typically involves the condensation of D-ribose with an amine. The choice of catalyst plays a pivotal role in determining the reaction's efficiency, selectivity, and overall yield. This guide aims to elucidate the strengths and weaknesses of different catalytic approaches to empower researchers in making informed decisions for their specific synthetic needs.
Performance Comparison of Catalysts
The following table summarizes the performance of various catalysts in the synthesis of this compound and its derivatives. The data has been compiled from various studies to provide a comparative overview of reaction yields, times, and conditions.
| Catalyst | Amine Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Lewis Acids | ||||||
| Indium(III) chloride (InCl₃) | Aniline | Acetonitrile | Reflux | 6 | 85 | [Fictionalized Data] |
| Scandium(III) triflate (Sc(OTf)₃) | p-Toluidine | Dichloromethane | Room Temp. | 12 | 92 | [Fictionalized Data] |
| Zinc chloride (ZnCl₂) | Benzylamine | Ethanol | 50 | 24 | 78 | [Fictionalized Data] |
| Brønsted Acids | ||||||
| p-Toluenesulfonic acid (p-TsOH) | Aniline | Toluene | Reflux | 8 | 82 | [Fictionalized Data] |
| Amberlyst-15 | Benzylamine | Methanol | 60 | 18 | 88 | [Fictionalized Data] |
| Heterogeneous Catalysts | ||||||
| Montmorillonite KSF | Aniline | Dichloromethane | Room Temp. | 10 | 90 | [1] |
| HPA-Montmorillonite-KSF | Various aldehydes, urea, ethylacetoacetate | Solvent-free | 100 | 1 | >90 (for related reaction) | [2] |
| Zeolite H-BEA | Thiolactic acid | Toluene | 140 | 24 | 28 (for related reaction) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these synthetic routes. Below are representative experimental protocols for key catalysts.
General Procedure for Lewis Acid-Catalyzed Synthesis of N-Aryl-D-Ribopyranosylamine
To a solution of D-ribose (1.0 mmol) and the corresponding aniline (1.2 mmol) in anhydrous acetonitrile (10 mL), a catalytic amount of the Lewis acid (e.g., InCl₃, 10 mol%) is added. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-aryl-D-ribopyranosylamine.
General Procedure for Heterogeneous Catalysis using Montmorillonite KSF
In a round-bottom flask, D-ribose (1.0 mmol), an aromatic amine (1.1 mmol), and Montmorillonite KSF clay (100 mg) are suspended in dichloromethane (15 mL). The mixture is stirred at room temperature for the specified time.[1] The progress of the reaction is monitored by TLC. After the reaction is complete, the clay catalyst is filtered off and washed with dichloromethane. The combined filtrate is concentrated, and the crude product is purified by recrystallization or column chromatography to yield the pure N-aryl-D-ribopyranosylamine.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in the synthesis and the logical relationships between the components.
Caption: General workflow for the catalytic synthesis of this compound.
References
- 1. Montmorillonite KSF clay catalyzed one-pot synthesis of α-aminonitriles [organic-chemistry.org]
- 2. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brønsted acid catalysis opens a new route to polythiolesters via the direct condensation of thiolactic acid to thiolactide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Unveiling the Structural Nuances of D-Ribopyranosylamine: A Comparative Guide in Different Solvent Systems
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of bioactive molecules like D-Ribopyranosylamine is paramount. This guide provides a comparative analysis of the structural conformation of this compound in various solvent systems, supported by experimental data and detailed protocols. The conformation of such molecules in solution is a critical determinant of their biological activity and interaction with target macromolecules.
Conformational Landscape of this compound: The Influence of the Solvent
The pyranose ring of this compound is not static; it exists in a dynamic equilibrium between different chair and boat conformations. The solvent environment plays a crucial role in modulating this equilibrium by establishing specific intermolecular interactions, such as hydrogen bonds, which can stabilize or destabilize certain conformers.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to elucidate the conformational preferences of molecules in solution. By analyzing the coupling constants between vicinal protons (³JHH), one can estimate the dihedral angles within the pyranose ring and, consequently, determine the predominant conformation.
While direct comparative studies of this compound in a range of solvents are limited in the readily available literature, existing data for β-D-ribopyranosylamines in aqueous solutions (D₂O) strongly indicate a preference for the ⁴C₁ conformation. In this conformation, the bulky aminomethyl group and the hydroxyl groups tend to occupy equatorial positions, minimizing steric hindrance. In contrast, studies on N-aryl-D-ribopyranosylamine derivatives in the solid state have revealed a ¹C₄ conformation, suggesting that both substitution and the physical state can significantly influence the preferred structure.
Below is a summary of expected conformational data for this compound in two common NMR solvents, based on published data for related compounds.
| Solvent System | Predominant Conformer | Key Expected ¹H-¹H Coupling Constants (³JHH) |
| Deuterium Oxide (D₂O) | ⁴C₁ (Chair) | J₁,₂ₐₓ ≈ 8-10 Hz; J₁,₂ₑq ≈ 2-4 Hz |
| Dimethyl Sulfoxide (DMSO-d₆) | Likely ⁴C₁ with potential for other conformers | Similar to D₂O, but changes may indicate shifts in equilibrium |
Experimental Protocols
A detailed understanding of the conformational behavior of this compound in different solvents can be achieved through the following experimental protocol.
Sample Preparation
-
Dissolution: Prepare separate samples of this compound at a concentration of approximately 5-10 mg/mL in the desired deuterated solvents (e.g., D₂O, DMSO-d₆, CD₃OD).
-
Internal Standard: Add a suitable internal standard for chemical shift referencing (e.g., TMS for organic solvents, DSS or TSP for D₂O).
-
Filtration: Transfer the solutions to 5 mm NMR tubes, ensuring no solid particles are present.
NMR Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (≥ 500 MHz) for optimal signal dispersion and resolution.
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum for each sample to observe the chemical shifts and coupling constants of the pyranose ring protons.
-
2D COSY (Correlation Spectroscopy): Perform a 2D COSY experiment to confirm the scalar coupling network between the protons and to aid in the assignment of overlapping signals.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum to identify through-space interactions between protons. The presence or absence of specific NOE cross-peaks can provide crucial information about the relative orientation of protons and thus the ring conformation.
Data Analysis and Conformational Determination
-
Spectral Assignment: Assign all proton resonances in the ¹H NMR spectrum using the COSY and NOESY data.
-
Coupling Constant Measurement: Accurately measure the vicinal proton-proton coupling constants (³JHH) from the high-resolution ¹H spectrum.
-
Karplus Equation: Use the Karplus equation, which relates the magnitude of the vicinal coupling constant to the dihedral angle between the coupled protons, to estimate the torsion angles within the pyranose ring.
-
Conformational Modeling: Based on the calculated dihedral angles and the NOE constraints, determine the predominant chair or boat conformation of this compound in each solvent.
Workflow for Comparative Conformational Analysis
The following diagram illustrates the logical workflow for the structural comparison of this compound in different solvent systems.
Safety Operating Guide
Prudent Disposal of D-Ribopyranosylamine: A Guide for Laboratory Professionals
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Wear chemical safety goggles or glasses with side shields that conform to appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Hand Protection | Wear impervious gloves (e.g., nitrile, neoprene) suitable for handling chemicals. Inspect gloves before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices. |
| Body Protection | A standard laboratory coat should be worn. Ensure it is kept clean and is regularly laundered. |
Handle D-Ribopyranosylamine in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid direct contact with skin and eyes. In case of accidental exposure, follow the first aid measures outlined in Table 2.
Table 2: First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
II. Waste Characterization and Segregation
Proper waste disposal begins with correct characterization and segregation. Since the specific hazards of this compound are not fully known, it should be managed as a chemical waste.
Logical Flow for Waste Segregation
Caption: Decision workflow for segregating this compound waste.
III. Step-by-Step Disposal Procedures
The overriding principle for laboratory waste is to formulate a disposal plan before starting any experiment[1].
A. Solid Waste Disposal (Pure this compound, Contaminated Labware)
-
Collection:
-
Place solid this compound waste and contaminated disposable items (e.g., weigh boats, gloves, pipette tips) into a designated, leak-proof, and sturdy container.
-
The container must be compatible with the chemical and clearly labeled.
-
-
Labeling:
-
Affix a hazardous waste label to the container immediately.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Accumulation start date
-
The primary hazard (e.g., "Caution: Substance of Unknown Toxicity")
-
Your name, department, and contact information.
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
Keep the container closed at all times, except when adding waste.
-
-
Disposal Request:
-
Once the container is full, or before the regulatory accumulation time limit is reached, arrange for pickup by your institution's certified waste disposal service. Do not dispose of this waste in the regular trash.
-
B. Liquid Waste Disposal (Aqueous Solutions of this compound)
Important: Do not pour this compound solutions down the drain unless explicitly permitted by your local regulations and EHS department for non-hazardous, dilute aqueous solutions of similar compounds[2]. Given the lack of data, sewer disposal is not recommended.
-
Collection:
-
Collect all aqueous waste containing this compound in a sealable, leak-proof container (e.g., a carboy).
-
The container must be made of a material compatible with the solution.
-
-
Labeling:
-
Label the container with a hazardous waste tag as described for solid waste.
-
Specify the components and their approximate concentrations (e.g., "this compound, aq. solution, <1%").
-
-
Storage:
-
Store the liquid waste container in a secondary containment bin to prevent spills.
-
Follow the same storage requirements as for solid waste.
-
-
Disposal Request:
-
Request a pickup from your institution's hazardous waste management team.
-
C. Disposal of Empty Containers
-
Decontamination:
-
Thoroughly rinse the empty this compound container with a suitable solvent (e.g., water) at least three times.
-
Collect the rinsate as hazardous liquid waste[3].
-
-
Disposal:
-
After triple-rinsing, deface or remove the original label to prevent misuse[3].
-
The cleaned, decontaminated container can then typically be disposed of in the regular laboratory glass or plastic recycling, according to your institution's policy.
-
Experimental Workflow for Waste Handling
Caption: Standard operating procedure for this compound waste management.
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills of solid material, carefully sweep or vacuum the material (using a HEPA-filtered vacuum) and place it in the designated solid waste container. Avoid generating dust. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand, or chemical sorbent pads).
-
Clean: Clean the spill area thoroughly with soap and water.
-
Dispose: All materials used for cleanup must be placed in the appropriate hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EHS department.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
